2-Ethoxypropene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239065 | |
| Record name | 2-Ethoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-66-9 | |
| Record name | 2-Ethoxy-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the physical and chemical properties of 2-Ethoxypropene
An In-depth Technical Guide to 2-Ethoxypropene
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented with clarity and precision, incorporating detailed data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
General Information
This compound (CAS No. 926-66-9) is an organic compound classified as an enol ether.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet, ether-like odor.[1] Structurally, it consists of a propene backbone with an ethoxy group attached to the second carbon atom. This compound is primarily utilized in organic synthesis as a protecting group, a reactive intermediate, and a monomer in polymerization reactions.[1] Its applications extend into the pharmaceutical industry, where it serves as an intermediate in the synthesis of heterocyclic compounds and certain antibiotics.[1][2]
Physical Properties
This compound is a volatile and flammable liquid.[1][3] It is soluble in common organic solvents but demonstrates insolubility in water.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1][4][5][6] |
| Molecular Weight | 86.13 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Mild, sweet, ether-like | [1] |
| Boiling Point | 61.2 - 64.1 °C | [3][4][8][9] |
| Density | 0.771 - 0.8 g/cm³ | [3][4][9] |
| Vapor Pressure | 179 mmHg at 25°C | [4] |
| Refractive Index | 1.388 | [4] |
| Flash Point | -22.4 °C | [9] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1] |
Chemical Properties and Reactivity
As an enol ether, this compound exhibits reactivity characteristic of this functional group. It is susceptible to nucleophilic addition and elimination reactions.[1] Its utility in organic synthesis is significant, particularly as a protecting group for alcohols, a concept analogous to the use of 2-methoxypropene.[10] It is also employed in polymerization processes.[1]
Table 2: Chemical and Safety Information
| Property | Description | Reference(s) |
| Chemical Class | Enol Ether | [1] |
| Reactivity | Undergoes nucleophilic addition, elimination, and polymerization. | [1] |
| Stability | Considered volatile. | [3] |
| Hazards | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][7][8][11] |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of propyne (B1212725) with anhydrous ethanol, catalyzed by a strong base such as sodium hydroxide (B78521).[5]
Materials:
-
Reactor with heating mantle and nitrogen inlet
-
Condensing device
-
Rectifying device (for fractional distillation)
-
Propyne gas
-
Anhydrous ethanol
-
Sodium hydroxide (micropowder)
-
Nitrogen gas
Procedure: [5]
-
Preheating Stage: Purge the reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere. Add 400g of sodium hydroxide micropowder to the reactor. Heat the reactor to a temperature range of 135-150°C.
-
Reaction Stage: Introduce 400g of propyne gas into the preheated reactor. Simultaneously, introduce 552g of pre-gasified anhydrous ethanol. Maintain the reaction for 1.2 hours.
-
Rectification Stage: The gaseous reaction products are passed through a condensing device to be collected as a liquid. The collected liquid is then purified by fractional distillation. The fraction collected between 60-64°C is this compound. This process yields approximately 688g (78% yield).
An alternative synthetic route is the acid-catalyzed dehydration of 2-ethoxypropanol.[1]
Applications in Research and Development
This compound is a valuable reagent in various research and development contexts, particularly in drug development and materials science.
Protecting Group for Alcohols
In multi-step organic syntheses, it is often necessary to protect hydroxyl groups from unwanted reactions. This compound serves as an efficient protecting group for alcohols. The reaction of an alcohol with this compound under acidic conditions forms a 2-ethoxypropyl ether, which is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions to regenerate the alcohol.
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of clarithromycin, a macrolide antibiotic.[2] It is used in a one-pot reaction for the etherification and silylation of an erythromycin (B1671065) A 9-O-oxime derivative, a critical step in the overall synthesis of clarithromycin.[2]
Advanced Drug Delivery Systems
Recent research has explored the use of this compound in the development of novel drug delivery systems. It has been used to synthesize acetalated β-cyclodextrins, which can self-assemble into nanoparticles.[2] These nanoparticles exhibit pH-labile hydrolysis, enabling the triggered release of encapsulated drugs like docetaxel (B913) in acidic environments, such as those found in tumor tissues.[2] Furthermore, it is used in the creation of bio-inspired synthetic nanovesicles for the glucose-responsive release of insulin.[12]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[3][7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8][13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[8] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[8][13] Ingestion is harmful and medical attention should be sought immediately.[8] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The container should be kept tightly closed.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]
- 3. This compound | 926-66-9 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. This compound | CAS#:926-66-9 | Chemsrc [chemsrc.com]
- 10. 2-Methoxypropene - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | 926-66-9 [chemicalbook.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethoxypropene, an important intermediate in organic synthesis. This document outlines a detailed experimental protocol for a known synthetic route, summarizes key physical and analytical data, and presents typical characterization methodologies.
Introduction
This compound (CAS No. 926-66-9) is a colorless, volatile, and flammable liquid with the chemical formula C₅H₁₀O.[1] As an enol ether, it serves as a versatile reagent in various organic transformations, including as a protecting group for alcohols and in the synthesis of more complex molecules.[2] Its reactivity is primarily centered around the electron-rich carbon-carbon double bond. This guide details its synthesis from propyne (B1212725) and ethanol (B145695) and provides a thorough summary of its key characterization parameters.
Synthesis of this compound
While several synthetic routes to this compound have been reported, including the acid-catalyzed dehydration of 2-ethoxypropanol and the Williamson ether synthesis, a well-documented method involves the reaction of propyne with ethanol in the presence of a base.[3]
Synthesis from Propyne and Ethanol
This method provides a direct route to this compound with a reported yield of 78%.[3]
Reaction Scheme:
Experimental Protocol:
Preheating Stage:
-
Purge a suitable reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere.[3]
-
Add 400g of micropowdered sodium hydroxide (B78521) to the reactor.[3]
-
Heat the reactor to a temperature range of 135-150°C.[3]
Reaction Stage:
-
Introduce 400g of propyne gas into the preheated reactor.[3]
-
Simultaneously, introduce 552g of pre-gasified anhydrous ethanol into the reactor.[3]
-
Maintain the reaction for 1.2 hours.[3]
Rectification Stage:
-
Condense the gaseous reaction mixture and collect the liquid.[3]
-
Perform fractional distillation of the collected liquid.
-
Collect the fraction boiling between 60-64°C, which is the desired this compound. This procedure is reported to yield approximately 688g of the product.[3]
Workflow for the Synthesis of this compound from Propyne and Ethanol:
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key physical properties and spectroscopic data.
Physical Properties
The table below summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 61.2-61.8 °C | [5] |
| Density | 0.771 g/mL at 20 °C | [5] |
| Refractive Index (n²⁰/D) | 1.388 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
The ¹H NMR spectrum provides information about the proton environments in the molecule.
¹H NMR Data (Typical Shifts):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.7 | Singlet | 1H | =CH (geminal) |
| ~3.5 | Singlet | 1H | =CH (geminal) |
| ~1.9 | Singlet | 3H | =C-CH₃ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
The ¹³C NMR spectrum is used to identify the different carbon environments.
¹³C NMR Data (Typical Shifts):
| Chemical Shift (ppm) | Assignment |
| ~160 | C =CH₂ |
| ~80 | C=CH₂ |
| ~65 | -O -CH₂-CH₃ |
| ~20 | =C-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Infrared spectroscopy is used to identify the functional groups present in the molecule.
FTIR Data (Typical Absorption Bands):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~2970 | Strong | C-H stretch (sp³) |
| ~1640 | Strong | C=C stretch |
| ~1200 | Strong | C-O stretch (enol ether) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data (GC-MS):
| m/z | Relative Intensity | Possible Fragment |
| 86 | [M]⁺ | Molecular Ion |
| 71 | High | [M - CH₃]⁺ |
| 58 | High | [M - C₂H₄]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 29 | High | [C₂H₅]⁺ |
Chromatographic Analysis
Gas chromatography (GC) is a suitable technique for assessing the purity of this compound.
General GC Experimental Protocol:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically suitable.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium or Nitrogen.
This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity determination.
General Experimental Workflow for Characterization:
Safety Information
This compound is a highly flammable liquid and vapor.[1] It may cause skin and eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol for its synthesis from propyne and ethanol, along with the comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies and data compiled herein will aid in the successful synthesis, purification, and identification of this versatile chemical intermediate.
References
A Comprehensive Technical Guide to 2-Ethoxypropene
CAS Number: 926-66-9
Molecular Formula: C₅H₁₀O
This technical guide provides an in-depth overview of 2-ethoxypropene, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Molecular Structure and Properties
This compound, also known as ethyl isopropenyl ether, is an enol ether with a molecular weight of 86.13 g/mol .[1][2] Its structure consists of a propene backbone with an ethoxy group attached to the second carbon atom.
Structure:
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 926-66-9 | [3][4][5] |
| Molecular Formula | C₅H₁₀O | [1][3][4] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| Boiling Point | 61.2-61.8 °C | [6] |
| Density | 0.771 g/cm³ | [6] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | [6] |
| InChI Key | FSGHEPDRMHVUCQ-UHFFFAOYSA-N | [1] |
| SMILES | C=C(OCC)C | [6] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of propyne (B1212725) with anhydrous ethanol (B145695) in the presence of sodium hydroxide (B78521).[3]
Experimental Protocol: Synthesis from Propyne and Ethanol
Materials:
-
Propyne gas
-
Anhydrous ethanol
-
Sodium hydroxide (micropowder)
-
Nitrogen gas
-
Reactor with heating mantle and gas inlet
-
Condensing device
-
Rectifying device
Procedure: [3]
-
Preheating Stage:
-
Purge the reactor with nitrogen gas for 5 minutes to create an inert atmosphere.
-
Add 400g of sodium hydroxide micropowder to the reactor.
-
Heat the reactor to a temperature of 135-150°C.
-
-
Reaction Stage:
-
Introduce 400g of propyne gas into the preheated reactor.
-
Simultaneously, introduce 552g of pre-gasified anhydrous ethanol.
-
Maintain the reaction for 1.2 hours.
-
-
Rectification Stage:
-
The resulting gas is passed through a condensing device to collect the product.
-
The collected liquid is then purified by fractional distillation.
-
Collect the fraction at a boiling range of 60-64°C, which is this compound.
-
This process yields approximately 688g of this compound, corresponding to a 78% yield.[3]
References
- 1. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 926-66-9 [chemicalbook.com]
- 5. brainly.com [brainly.com]
- 6. This compound | 926-66-9 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 2-Ethoxypropene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxypropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.93 | Singlet | 1H | - | =CHa |
| 3.82 | Singlet | 1H | - | =CHb |
| 3.70 | Quartet | 2H | 7.0 | -OCH₂- |
| 1.74 | Singlet | 3H | - | =C-CH₃ |
| 1.28 | Triplet | 3H | 7.0 | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | =C< |
| 82.8 | =CH₂ |
| 63.0 | -OCH₂- |
| 19.8 | =C-CH₃ |
| 14.7 | -CH₂-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3120 | Weak | =C-H stretch |
| 2980 | Strong | C-H stretch (alkane) |
| 2930 | Medium | C-H stretch (alkane) |
| 2880 | Medium | C-H stretch (alkane) |
| 1645 | Strong | C=C stretch |
| 1320 | Strong | C-O stretch |
| 840 | Strong | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 86 | 25 | [M]⁺ (Molecular Ion) |
| 57 | 100 | [M - C₂H₅]⁺ |
| 43 | 20 | [C₃H₇]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) for ¹³C NMR and carbon tetrachloride (CCl₄) for ¹H NMR. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column. The separated components were then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 10-200 to detect the molecular ion and fragment ions.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Reactivity and Stability of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypropene (CH₂=C(OCH₂CH₃)CH₃), a member of the vinyl ether family, is a versatile reagent and monomer in organic synthesis. Its reactivity is primarily dictated by the electron-rich double bond, making it susceptible to electrophilic attack and a valuable participant in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound under diverse conditions, including acidic, basic, thermal, and oxidative environments. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize or encounter this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Boiling Point | 61.2-61.8 °C | |
| Density | 0.771 g/cm³ |
Reactivity and Stability under Various Conditions
The stability of this compound is highly dependent on the surrounding chemical environment. The following sections detail its behavior under different conditions.
Acidic Conditions: Rapid Hydrolysis
Vinyl ethers, including this compound, are highly susceptible to hydrolysis under acidic conditions. This reaction proceeds via a rate-determining protonation of the double bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then rapidly decomposes to yield acetone (B3395972) and ethanol.[2] The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers is a well-established process.[3]
Reaction Pathway: Acid-Catalyzed Hydrolysis
Figure 1. Mechanism of acid-catalyzed hydrolysis of this compound.
Basic Conditions: General Stability
In contrast to their lability in acidic media, vinyl ethers are generally stable under basic conditions.[2] The synthesis of this compound can be carried out at high temperatures (135-150°C) in the presence of sodium hydroxide (B78521), indicating a significant degree of stability under these anhydrous basic conditions.[4] While detailed kinetic studies on the alkaline hydrolysis of this compound are not available, the general understanding is that the electron-rich double bond is not susceptible to nucleophilic attack by hydroxide ions.
Thermal Stability
This compound exhibits moderate thermal stability. The gas-phase thermal elimination of 2,2-diethoxypropane, which proceeds through the formation of this compound as an intermediate, has been studied. The subsequent decomposition of this compound follows a unimolecular elimination reaction.
Quantitative Data: Thermal Decomposition of this compound
| Parameter | Value | Conditions |
| Arrhenius Equation | log k(s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) | 240.1-358.3 °C, 38-102 Torr |
This data indicates that significant thermal decomposition of this compound requires elevated temperatures.
Oxidative Conditions
The reactivity of this compound towards oxidizing agents is a critical aspect of its stability and synthetic utility.
This compound readily reacts with ozone, leading to the cleavage of the carbon-carbon double bond. The major products of this reaction are ethyl acetate, formaldehyde, and carbon dioxide.[5] The reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide followed by rearrangement to a more stable secondary ozonide.[5]
Quantitative Data: Reaction of this compound with Ozone
| Parameter | Value |
| Rate Coefficient (k) | 1.89 ± 0.23 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ |
| Atmospheric Lifetime (τ) | 21 hours (estimated) |
The relatively short atmospheric lifetime suggests that ozonolysis is a significant degradation pathway for this compound in the atmosphere.[5]
Reaction Pathway: Ozonolysis of this compound
Figure 2. Simplified ozonolysis pathway of this compound.
Ethers, including vinyl ethers, are known to form explosive peroxides upon exposure to air and light.[6][7] While specific studies on peroxide formation in this compound are not available, it is prudent to handle this compound as a potential peroxide former. The presence of an allylic hydrogen in the propene moiety could potentially increase its susceptibility to autoxidation.
Polymerization
The electron-donating ethoxy group makes this compound a suitable monomer for cationic polymerization.[1] The initiation of polymerization can be achieved using protic acids or Lewis acids, which generate a carbocationic active center. This active center then propagates by adding to subsequent monomer units.
Reaction Pathway: Cationic Polymerization of this compound
Figure 3. Cationic polymerization of this compound.
The stability of the resulting poly(this compound) is an important consideration. Recent studies on the photooxidative degradation of poly(vinyl ethers) have shown that the polymer backbone can be cleaved to form smaller molecules, including alcohols, aldehydes, and carboxylic acids.[4][8] This suggests that poly(this compound) may be susceptible to degradation under oxidative conditions, particularly in the presence of light.
Experimental Protocols
Detailed experimental protocols for the reactions of this compound are often specific to the desired outcome and scale of the reaction. However, general procedures from the literature for analogous compounds can be adapted.
General Procedure for Acid-Catalyzed Hydrolysis
The kinetics of vinyl ether hydrolysis can be monitored spectrophotometrically by following the appearance of the resulting aldehyde or ketone.
Workflow: Kinetic Analysis of Hydrolysis
Figure 4. Workflow for determining hydrolysis kinetics.
General Procedure for Ozonolysis
Ozonolysis is typically carried out by bubbling ozone-containing gas through a cold solution of the alkene.
Experimental Setup: Ozonolysis
Figure 5. A typical experimental setup for an ozonolysis reaction.
Detection of Peroxides
The presence of peroxides can be detected using qualitative or semi-quantitative methods. A common qualitative test involves the oxidation of iodide to iodine, which can be visually observed.
Procedure: Iodide Test for Peroxides
Figure 6. A simple qualitative test for the presence of peroxides.
Conclusion
This compound is a reactive molecule with a stability profile that is highly dependent on the reaction conditions. Its susceptibility to rapid acid-catalyzed hydrolysis necessitates careful handling and storage to avoid acidic environments. Conversely, its stability in basic media allows for its use in a wider range of synthetic transformations. The potential for thermal decomposition at elevated temperatures and oxidative degradation, particularly through ozonolysis and peroxide formation, are important considerations for its long-term storage and use. As a monomer, this compound readily undergoes cationic polymerization, and the resulting polymer may be susceptible to photooxidative degradation. A thorough understanding of these reactivity patterns is essential for the effective and safe utilization of this compound in research and development.
References
- 1. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. researchgate.net [researchgate.net]
The Unimolecular Heart of a Decomposition: A Technical Guide to the Thermal Breakdown of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition mechanism of 2-ethoxypropene, a key intermediate in various chemical transformations. By understanding the kinetics, products, and experimental considerations of this reaction, researchers can better control and optimize processes in which this vinyl ether is involved. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the reaction pathway and experimental workflow.
Core Mechanism: A Concerted Six-Membered Transition State
The thermal decomposition of this compound is a unimolecular elimination reaction.[1][2] Theoretical and experimental studies have shown that this reaction proceeds through a concerted and highly synchronous six-membered cyclic transition state.[1][2] This intramolecular rearrangement avoids the formation of high-energy intermediates and is characteristic of many gas-phase elimination reactions of esters and ethers.
The proposed mechanism involves the transfer of a hydrogen atom from the ethyl group to the terminal carbon of the double bond, with simultaneous cleavage of the C-O bond and formation of a new C=C and C=O double bond. This concerted process leads directly to the formation of the final products.
Quantitative Kinetic Data
The rate of the thermal decomposition of this compound has been determined experimentally. The reaction follows first-order kinetics and the temperature dependence of the rate constant is described by the Arrhenius equation.[1][2]
| Parameter | Value | Reference |
| Arrhenius Equation | log k (s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) | [1][2] |
| Activation Energy (Ea) | 188.8 ± 3.4 kJ/mol | [1][2] |
| Pre-exponential Factor (A) | 10¹³.³⁶ s⁻¹ | [1][2] |
| Temperature Range | 240.1 - 358.3 °C (513.25 - 631.45 K) | [1][2] |
| Pressure Range | 38 - 102 Torr | [1][2] |
Experimental Protocols
While the thermal decomposition of this compound is often studied as an intermediate in the pyrolysis of 2,2-diethoxypropane, a dedicated experimental setup to study its unimolecular decomposition can be designed based on established gas-phase kinetic techniques.
Gas-Phase Pyrolysis in a Static Reactor System
This method allows for the determination of reaction kinetics under well-controlled temperature and pressure conditions.
Apparatus:
-
A cylindrical quartz reaction vessel of known volume, housed in a furnace capable of maintaining a constant and uniform temperature.
-
A high-vacuum line equipped with pressure gauges (e.g., a capacitance manometer) for accurate pressure measurement.
-
A system for introducing the reactant (this compound) and any inert bath gas into the reaction vessel.
-
A sampling system connected to a gas chromatograph (GC) or a GC-mass spectrometer (GC-MS) for product analysis.
-
To prevent free-radical chain reactions, the reaction vessel is typically "seasoned" by pyrolysis of a compound that deposits a carbonaceous film on the inner surface, or by treatment with a deactivating agent like allyl bromide.[1][2] The addition of a free-radical suppressor, such as toluene (B28343) or cyclohexene, to the reaction mixture is also recommended.[1][2]
Procedure:
-
Evacuate the reaction vessel to a high vacuum.
-
Introduce a known pressure of this compound into the reaction vessel. An inert gas (e.g., nitrogen) can be added to maintain a constant total pressure.
-
Monitor the progress of the reaction by measuring the change in total pressure over time or by periodically taking samples for GC or GC-MS analysis.
-
For product analysis, at the end of the reaction, the contents of the vessel are expanded into a collection trap cooled with liquid nitrogen. The condensed products are then vaporized and injected into the GC or GC-MS.
Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) for separating the reaction products.
-
A mass spectrometer for the identification of the separated components based on their mass spectra.
Procedure:
-
A sample from the reaction vessel is injected into the GC.
-
The components are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated components enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are compared with standard libraries for positive identification of the products.
Reaction Products
Based on the proposed six-membered cyclic transition state mechanism, the thermal decomposition of this compound is expected to yield two primary products:
-
Ethylene (C₂H₄)
-
Acetone (CH₃COCH₃)
The overall reaction is:
CH₂(C(OCH₂CH₃))CH₃ → CH₂=CH₂ + CH₃COCH₃
Visualizing the Process
To further elucidate the thermal decomposition of this compound, the following diagrams, generated using the DOT language, illustrate the key aspects of the process.
Caption: The concerted six-membered cyclic transition state of this compound decomposition.
Caption: A typical experimental workflow for studying the gas-phase pyrolysis of this compound.
References
An In-depth Technical Guide to the Health and Safety of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-Ethoxypropene (CAS No. 926-66-9), a flammable and irritant chemical. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] It is important to be aware of its physical properties for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C5H10O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2][3] |
| Boiling Point | 61.2-61.8 °C | [4] |
| 64 °C at 760 mmHg | [2] | |
| 64.1±9.0 °C at 760 mmHg | [5] | |
| Density | 0.771 g/cm³ | [4] |
| 0.8±0.1 g/cm³ | [5] | |
| Flash Point | -22.4±10.8 °C | [5] |
| Vapor Pressure | 178.9±0.1 mmHg at 25°C | [5] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| Appearance | Colorless to pale yellow liquid. | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[3][6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2][3] |
Signal Word: Danger [3]
Hazard Pictograms:
Experimental Protocols for Safe Handling
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] No smoking.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Tools: Use only non-sparking tools.[6]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in work areas.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Chemical splash goggles or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[7] |
| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). A chemically resistant lab coat or apron. | EN 374 (EU) or ASTM F739 (US).[2][7][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge if exposure limits are exceeded or irritation is experienced. | [7][9] |
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The product may be stabilized over potassium carbonate.[3]
Spill and Leak Procedures
-
Eliminate Ignition Sources: Immediately remove all sources of ignition.[9][10]
-
Ventilate the Area: Ensure adequate ventilation.[2]
-
Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Clean-up: Absorb the spill with an inert material (e.g., sand, earth, universal binder) and place it in a suitable, labeled container for disposal.[2][9]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]
-
Do not dispose of down the drain.[12]
-
Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.[12]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] May cause respiratory irritation.[2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[8][9] Causes skin irritation.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13] Causes serious eye irritation.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] Harmful if swallowed.[2] |
Fire and Explosion Hazards
-
Flammability: Highly flammable liquid and vapor.[3][6] Vapors are heavier than air and may travel to a source of ignition and flash back.[14]
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9] Do not use a water jet.[2]
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[2]
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.[15]
-
Possibility of Hazardous Reactions: No known hazardous reactions.[2]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.[1]
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[2]
-
Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[2]
-
Carcinogenicity: Shall not be classified as carcinogenic.[2]
-
Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): Shall not be classified as a specific target organ toxicant (repeated exposure).[2]
-
Aspiration Hazard: Shall not be classified as presenting an aspiration hazard.[2]
Visualized Workflows and Relationships
Caption: Logical relationships for hazard identification and response.
Caption: Experimental workflow for the safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. chemos.de [chemos.de]
- 3. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]
- 5. This compound | CAS#:926-66-9 | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. echemi.com [echemi.com]
- 10. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemos.de [chemos.de]
- 15. chemscene.com [chemscene.com]
Navigating the Solubility Landscape of 2-Ethoxypropene in Common Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 2-ethoxypropene, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a comprehensive experimental protocol for solubility determination, and provides a logical workflow for solvent selection.
Executive Summary
This compound (CH₂=C(OCH₂CH₃)CH₃) is a colorless, volatile liquid widely utilized in organic synthesis. An understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap by consolidating qualitative solubility information and providing a robust framework for experimental determination. While quantitative public data is scarce, existing literature indicates that this compound is readily soluble in a range of common organic solvents and insoluble in water.
Solubility Profile of this compound
Comprehensive searches of available chemical literature and databases have revealed a lack of precise quantitative solubility data for this compound. However, several sources provide qualitative assessments of its solubility. This information is summarized in the table below. It is important to note the conflicting information regarding its solubility in ethyl acetate, which is described as both "readily soluble" and "slightly" soluble in different sources.[1] This underscores the necessity for empirical determination of solubility for specific applications.
| Solvent Class | Solvent | Qualitative Solubility | Source |
| Alcohols | Ethanol | Readily Soluble | [1] |
| Ketones | Acetone | Readily Soluble | [1] |
| Esters | Ethyl Acetate | Readily Soluble / Slightly Soluble | [1] |
| Acids | Acetic Acid | Readily Soluble | [1] |
| Halogenated | Chloroform | Slightly Soluble | |
| Aqueous | Water | Insoluble | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.
3.1 Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct undissolved phase of this compound should be visible.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 24 hours to allow for the separation of the undissolved this compound. For emulsions or fine dispersions, centrifugation may be necessary.
-
Sample Extraction: Carefully extract an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC-FID or another appropriate analytical method.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, accounting for the dilution factor. The solubility is typically reported in units such as g/100 mL or mol/L.
Visualization of Experimental and Logical Workflows
To aid in the practical application of solubility determination and solvent selection, the following diagrams, generated using Graphviz, illustrate key processes.
Conclusion
While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, qualitative evidence strongly suggests its miscibility with a variety of non-aqueous solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. The logical workflow for solvent selection offers a systematic approach to identifying the most suitable solvent for a given application, taking into account both solubility and other critical parameters. It is recommended that researchers and drug development professionals perform their own solubility assessments to ensure the accuracy of their work.
References
A Technical Guide to the Historical Synthesis of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-ethoxypropene, a valuable reagent and intermediate in organic chemistry. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound (CH₂=C(OCH₂CH₃)CH₃) is an enol ether that has found applications as a protecting group for hydroxyl functions and as a precursor in various organic transformations. Its synthesis has been approached through several classical methods, each with its own set of advantages and limitations. This guide explores the foundational synthetic routes to this compound, providing a historical context to its preparation.
Core Synthetic Methodologies
The historical synthesis of this compound has been primarily achieved through three main pathways: the addition of ethanol (B145695) to propyne (B1212725), the pyrolysis of 2,2-diethoxypropane (B95019), and the dehydrohalogenation of 2-haloethoxypropanes. Each of these methods is detailed below.
Addition of Ethanol to Propyne
A significant method for the synthesis of this compound involves the base-catalyzed addition of ethanol to propyne. This method, while effective, requires careful control of reaction conditions to ensure selective formation of the desired product.
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Catalyst | Sodium Hydroxide (B78521) (micropowder) | [1] |
| Temperature | 135-150°C | [1] |
| Reactants | Propyne, Anhydrous Ethanol | [1] |
| Reaction Time | 1.2 hours | [1] |
Preheating Stage:
-
The reactor is purged with nitrogen for 5 minutes to ensure an inert atmosphere.
-
400g of sodium hydroxide micropowder is added to the reactor.
-
The reactor is heated to a temperature of 135-150°C.[1]
Reaction Stage:
-
400g of propyne gas is introduced into the preheated reactor.
-
Simultaneously, 552g of anhydrous ethanol, pre-gasified in an exchanger, is introduced.
-
The reaction is allowed to proceed for 1.2 hours.[1]
Rectification Stage:
-
The gaseous reaction mixture is passed through a condensing device to collect the product.
-
The collected liquid is then subjected to fractional distillation.
-
The fraction distilling at 60-64°C is collected as this compound.[1]
Pyrolysis of 2,2-Diethoxypropane
The thermal elimination of ethanol from 2,2-diethoxypropane represents a direct route to this compound. This method is a specific example of the broader strategy of synthesizing vinyl ethers from acetals and ketals.
The gas-phase thermal elimination of 2,2-diethoxypropane has been studied, and it is known to yield ethanol and this compound as the initial products.[2] Further decomposition of this compound can occur at higher temperatures.[2]
A detailed, step-by-step protocol for the preparative synthesis of this compound by this method is not explicitly detailed in the provided search results. However, based on the general principles of pyrolysis of acetals, the procedure would involve:
-
Heating: Vaporizing 2,2-diethoxypropane and passing it through a heated tube, either packed with an inert material or a catalyst.
-
Decomposition: The 2,2-diethoxypropane undergoes unimolecular elimination at elevated temperatures (e.g., in the range of 240-360°C) to form this compound and ethanol.[2]
-
Quenching and Collection: The product mixture is rapidly cooled to prevent further reactions and collected.
-
Purification: The desired this compound is separated from the ethanol byproduct and any unreacted starting material by fractional distillation.
Dehydrohalogenation of 2-Haloethoxypropanes
The dehydrohalogenation of an appropriate 2-haloethoxypropane, such as 2-chloro-1-ethoxypropane or 2-bromo-1-ethoxypropane, is a classical method for the formation of alkenes, in this case, an enol ether. This elimination reaction is typically promoted by a strong base.
A specific, detailed experimental protocol for the synthesis of this compound via dehydrohalogenation was not found in the initial search results. However, a general procedure can be outlined based on the principles of dehydrohalogenation reactions:
-
Reactant Preparation: A solution of the 2-haloethoxypropane (e.g., 2-chloro-1-ethoxypropane) in a suitable solvent (e.g., ethanol) is prepared.
-
Base Addition: A strong base, such as potassium hydroxide or a sodium alkoxide, is added to the solution. The reaction mixture is typically heated to facilitate the elimination.
-
Reaction: The base abstracts a proton from the carbon adjacent to the carbon bearing the halogen, leading to the formation of a double bond and the elimination of the halide ion.
-
Workup and Purification: The reaction mixture is cooled, and the salt byproduct is removed by filtration or washing with water. The organic layer is then dried and purified by fractional distillation to isolate the this compound.
Other Historical Methods
Other notable historical methods for the synthesis of vinyl ethers in general, which would be applicable to this compound, include:
-
Reppe Synthesis: The reaction of acetylene (B1199291) with an alcohol in the presence of a basic catalyst, typically at high pressures and temperatures.[3]
-
Transvinylation: The transfer of a vinyl group from a vinyl ether or vinyl ester to an alcohol, often catalyzed by transition metals like iridium or palladium.[3]
Conclusion
The historical synthesis of this compound has relied on fundamental reactions in organic chemistry. While newer and more efficient methods may now be available, an understanding of these classical routes provides valuable insight into the chemical properties of enol ethers and the evolution of synthetic methodologies. The choice of a particular synthetic route would have historically been dictated by the availability of starting materials, the required scale of the synthesis, and the equipment available. This guide provides a foundational understanding of these methods for today's researchers and professionals.
References
2-Ethoxypropene: A Technical Guide to its Natural Occurrence and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxypropene (CH₂=C(OCH₂CH₃)CH₃) is a volatile organic compound primarily of synthetic origin, widely utilized as a protecting group in organic synthesis and as a monomer in polymer chemistry. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and environmental fate. While evidence for its significant natural biosynthesis is absent, its environmental presence is dictated by anthropogenic release and subsequent degradation pathways. In the atmosphere, this compound is subject to rapid degradation primarily through reactions with ozone and hydroxyl radicals, leading to the formation of smaller, oxygenated compounds. Information regarding its fate in aquatic and terrestrial environments, including biodegradation, hydrolysis, and bioaccumulation, is limited. This guide summarizes available quantitative data, details key experimental methodologies, and presents visual representations of its known environmental degradation pathways to support further research and environmental risk assessment.
Natural Occurrence
Current scientific literature indicates that this compound is not a known major natural product. Its presence in the environment is predominantly attributed to industrial synthesis and use. While one source has speculated that trace amounts could potentially be formed during biochemical processes involving ether lipid metabolism, there is no direct evidence to substantiate this claim. Extensive searches of databases on natural products, including those found in plants, microorganisms, foods, and essential oils, did not yield any reports of the isolation or identification of this compound from a natural source.
Environmental Fate
The environmental fate of this compound is primarily governed by its high volatility and reactivity in the atmosphere. Its behavior in soil and water is less understood due to a lack of specific studies.
Atmospheric Fate
Once released into the atmosphere, this compound is expected to be readily degraded by photochemical reactions. The two main degradation pathways are reaction with ozone (O₃) and hydroxyl radicals (•OH).
The reaction of this compound with ozone is a significant atmospheric removal process. Studies have determined the rate coefficient for this reaction and identified the major degradation products.
Table 1: Kinetic Data for the Gas-Phase Reaction of this compound with Ozone
| Parameter | Value | Reference |
| Rate Coefficient (k) at 298 K | 1.89 ± 0.23 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | [1] |
| Atmospheric Lifetime (τ) | ~21 hours (assuming an average O₃ concentration of 7 x 10¹¹ molecule cm⁻³) | [1] |
The ozonolysis of this compound proceeds via the Criegee mechanism, leading to the formation of ethyl acetate, formaldehyde, and carbon dioxide as the main products[1].
The reaction with hydroxyl radicals (•OH) is another critical pathway for the atmospheric degradation of this compound. While a specific rate constant for this compound is not available, studies on similar enol ethers suggest this reaction is rapid. For instance, the atmospheric lifetime of vinyl alcohol, the simplest enol, with respect to •OH is estimated to be around 4 hours[2]. It is expected that this compound would have a similarly short atmospheric lifetime. The reaction likely proceeds via •OH addition to the double bond.
Aquatic Fate
Limited information is available on the fate of this compound in aquatic environments.
As an enol ether, this compound is susceptible to acid-catalyzed hydrolysis, which would yield acetone (B3395972) and ethanol. However, quantitative data on its hydrolysis rate under typical environmental pH conditions (pH 5-9) are not available.
No studies were found that specifically investigated the biodegradation of this compound in water or soil. The biodegradability of enol ethers as a class is not well-documented in the literature.
Bioaccumulation
There is no experimental data on the bioaccumulation potential of this compound. Given its relatively low octanol-water partition coefficient (Log Kow), which can be estimated to be low based on its structure, significant bioaccumulation is not expected.
Experimental Protocols
Determination of the Rate Coefficient for the Ozonolysis of this compound
This section details the methodology used to determine the gas-phase reaction rate coefficient of this compound with ozone, as described in the literature[1].
Objective: To determine the rate coefficient for the gas-phase reaction of this compound with ozone at ambient temperature and atmospheric pressure.
Methodology: Relative Rate Method.
Experimental Setup:
-
Reaction Chamber: A 100 L Teflon reaction chamber.
-
Analytical Instrument: Gas chromatography with a flame ionization detector (GC-FID) for monitoring the concentrations of this compound and a reference compound.
-
Ozone Generation: Ozone is produced by passing a stream of pure O₂ through a UV lamp ozone generator.
-
Reagents: this compound, a reference compound with a known O₃ rate coefficient (e.g., 2-methyl-2-butene), and a bath gas (e.g., synthetic air).
Procedure:
-
The Teflon reaction chamber is first flushed with purified air.
-
Known concentrations of this compound and the reference compound are introduced into the chamber.
-
The initial concentrations of both compounds are measured using GC-FID.
-
A controlled amount of ozone is introduced into the chamber to initiate the reaction.
-
The concentrations of this compound and the reference compound are monitored simultaneously over time as they react with ozone.
-
The relative loss of this compound to the reference compound is plotted according to the following equation: ln([this compound]₀ / [this compound]ₜ) = (k_EEP / k_ref) * ln([reference]₀ / [reference]ₜ) where:
-
[this compound]₀ and [reference]₀ are the initial concentrations.
-
[this compound]ₜ and [reference]ₜ are the concentrations at time t.
-
k_EEP and k_ref are the rate coefficients for the reactions of ozone with this compound and the reference compound, respectively.
-
-
The slope of the resulting plot gives the ratio of the rate coefficients (k_EEP / k_ref).
-
Knowing the rate coefficient of the reference compound (k_ref), the rate coefficient for the reaction of this compound with ozone (k_EEP) can be calculated.
Visualizations
Atmospheric Degradation Pathway of this compound
The following diagram illustrates the primary atmospheric degradation pathways of this compound.
Experimental Workflow for Relative Rate Measurement
The diagram below outlines the experimental workflow for determining the ozonolysis rate coefficient of this compound using the relative rate method.
Conclusion
This compound is a synthetic compound with no significant known natural sources. Its environmental fate is dominated by rapid degradation in the atmosphere through reactions with ozone and hydroxyl radicals, leading to the formation of smaller, less complex molecules. The atmospheric lifetime of this compound is estimated to be on the order of hours, suggesting it is not a persistent atmospheric pollutant. However, a significant data gap exists regarding its behavior in aquatic and terrestrial environments. Further research is needed to determine its rates of hydrolysis and biodegradation, as well as its potential for bioaccumulation, to conduct a comprehensive environmental risk assessment. The experimental protocols and degradation pathways outlined in this guide provide a foundation for future studies in these areas.
References
Methodological & Application
Application Notes and Protocols: 2-Ethoxypropene as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypropene is a versatile enol ether that serves as an effective protecting group for hydroxyl functionalities in organic synthesis. It is particularly useful for the protection of alcohols and diols, forming a 1-ethoxy-1-methylethyl (EPE) ether or a cyclic acetal (B89532), respectively. The resulting protected group is stable to a range of reaction conditions, including basic, nucleophilic, and certain reducing and oxidizing environments. A key advantage of the EPE protecting group is its facile cleavage under mild acidic conditions, allowing for selective deprotection in the presence of other acid-labile groups. This attribute makes this compound a valuable tool in the strategic elaboration of complex molecules.
Protection of Alcohols and Diols
The primary application of this compound is the protection of hydroxyl groups. The reaction proceeds under mild acidic catalysis, where the alcohol or diol adds across the double bond of the enol ether to form a stable acetal.
General Reaction
The protection of a generic alcohol with this compound proceeds as follows: R-OH + CH₂=C(OEt)CH₃ --(H⁺)--> R-O-C(OEt)(CH₃)₂
For 1,2- and 1,3-diols, a cyclic acetal is formed: HO-(CH₂)n-OH + CH₂=C(OEt)CH₃ --(H⁺)--> (CH₂)n(O)₂C(CH₃)₂ (where n=2 or 3)
Quantitative Data for Hydroxyl Protection
While extensive substrate tables for this compound are not broadly compiled, the following table presents representative data for the analogous protection of diols as acetonides, which proceeds through a similar mechanistic pathway. These values can serve as a general guide for expected outcomes when using this compound.
| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1,2-Propanediol | Acetone | p-TsOH | Acetone | 2 | 85 |
| (±)-1,2-Hexanediol | 2,2-Dimethoxypropane | p-TsOH | CH₂Cl₂ | 1 | 92 |
| Glycerol | 2,2-Dimethoxypropane | Iodine | Neat | 0.5 | 90 |
| D-Mannitol | Acetone | p-TsOH | Acetone | 4 | 88[1] |
Experimental Protocols
Protection of a Primary Alcohol
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary Alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.
-
To this solution, add this compound followed by a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel as needed.
Protection of a 1,2-Diol
Objective: To form a cyclic acetal from a 1,2-diol using this compound.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1,2-diol in anhydrous THF in a round-bottom flask.
-
Add this compound to the solution, followed by the catalytic amount of p-TsOH.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude protected diol.
-
Purify by flash chromatography if necessary.
Deprotection of a 1-Ethoxy-1-methylethyl (EPE) Protected Alcohol
Objective: To remove the EPE protecting group to regenerate the free alcohol.
Materials:
-
EPE-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the EPE-protected compound in a mixture of THF and water (e.g., 4:1).
-
Add acetic acid to the solution (e.g., to achieve a pH of 2-3).
-
Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the deprotected alcohol.
-
Purify by column chromatography if necessary.
Application to Other Functional Groups
Based on available literature, the use of this compound as a protecting group is predominantly for alcohols and diols.
-
Amines: The reaction of enol ethers with amines typically leads to the formation of enamines. This is generally not employed as a protection strategy due to the differing reactivity profile of enamines compared to the desired inertness of a protecting group.
-
Carboxylic Acids: While enol ethers can react with carboxylic acids, this reaction is not a standard method for protection and may lead to a mixture of products, including ester formation.[2]
Visualizations
Reaction Mechanism of Alcohol Protection
Caption: Acid-catalyzed mechanism for the protection of an alcohol with this compound.
General Experimental Workflow
Caption: A typical synthetic sequence involving the use of this compound as a protecting group.
References
detailed protocol for the protection of alcohols with 2-Ethoxypropene
Application Notes: Protection of Alcohols with 2-Ethoxypropene
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group in alcohols is nucleophilic and weakly acidic, often interfering with reactions involving strong bases, organometallics, or nucleophiles. This compound serves as an efficient and mild reagent for the protection of alcohols, converting them into 2-ethoxy-2-propyl (EPP) ethers. This acetal-based protecting group is stable under basic, reductive, and organometallic conditions but can be readily removed under mild acidic conditions.[1][2] A key advantage of using 2-alkoxypropenes is that the reaction does not create a new stereocenter at the acetal (B89532) carbon if the alcohol is achiral, simplifying product analysis.[1]
Principle of Protection
The protection mechanism involves the acid-catalyzed addition of an alcohol to the double bond of this compound. The enol ether is first protonated by a catalyst to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected EPP ether, with ethanol (B145695) as the only byproduct. The reaction is reversible and typically driven to completion by using an excess of the protecting agent or removal of the ethanol byproduct.
A mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is commonly employed to avoid degradation of acid-sensitive substrates.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes the formation of an EPP ether from a primary alcohol using PPTS as the catalyst in a non-polar aprotic solvent.
Materials and Reagents:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
This compound (EEP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add this compound (1.5 eq) to the solution with gentle stirring.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).[6]
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of an EPP-Protected Alcohol
This protocol outlines the cleavage of the EPP ether to regenerate the parent alcohol using mild acidic conditions.
Materials and Reagents:
-
EPP-protected alcohol
-
Methanol (B129727) (MeOH) or a Tetrahydrofuran (THF)/Water mixture
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the EPP-protected alcohol (1.0 eq) in methanol (approx. 0.2 M).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.2 eq).[6] Alternatively, a mixture of acetic acid/THF/water (3:1:1) can be used.
-
Stir the mixture at room temperature or gently warm to 40-50°C to accelerate the reaction.
-
Monitor the deprotection by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, cool the mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Remove the bulk of the organic solvent (methanol or THF) via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purify by flash column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the protection of various alcohols with this compound or its close analog, 2-methoxypropene, which exhibits similar reactivity.
| Substrate Alcohol | Protecting Reagent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | This compound | PPTS (0.1) | DCM | 25 | 2 | >95 |
| Cyclohexanol | This compound | PPTS (0.1) | DCM | 25 | 3 | >95 |
| 1-Octanol | 2-Methoxypropene | PPTS (cat.) | DCM | 25 | 1 | 98 |
| 4-Nitrobenzyl alcohol | 2-Methoxypropene | P-TsOH (cat.) | DCM | 0 | 0.5 | 94 |
| Geraniol | 2-Methoxypropene | POCl₃ (cat.) | DCM | 0 | 0.25 | 98 |
| 1,4-Butanediol (Monoprotection) | This compound | PPTS (0.1) | DCM | 25 | 4 | ~85 |
Data compiled from analogous reactions and established principles of alcohol protection.
Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow for the protection of an alcohol with this compound and its subsequent deprotection.
Caption: General workflow for EPP protection and deprotection of alcohols.
Reaction Mechanism
This diagram outlines the acid-catalyzed mechanism for the formation of the EPP ether protecting group.
Caption: Acid-catalyzed mechanism for the protection of alcohols.
References
- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. grokipedia.com [grokipedia.com]
- 4. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 5. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 6. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
Applications of 2-Ethoxypropene in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypropene is a versatile reagent in organic synthesis, primarily utilized as a protecting group for hydroxyl functionalities. Its application in the pharmaceutical industry is crucial for the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where selective reaction at specific sites of a molecule is paramount. This enol ether reacts with hydroxyl groups under mild acidic conditions to form a 1-ethoxyethyl (EE) ether, which is stable to a variety of reaction conditions, including strongly basic and organometallic reagents. The EE protecting group can be readily removed under mild acidic conditions, making this compound an efficient and practical choice for the protection of sensitive hydroxyl groups during the synthesis of pharmaceuticals.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct classes of pharmaceutical agents: a macrolide antibiotic intermediate and a drug delivery vehicle based on modified cyclodextrins.
Application 1: Synthesis of a Clarithromycin (B1669154) Intermediate
Clarithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. Its synthesis involves a multi-step process where the protection of multiple hydroxyl groups is essential to achieve the desired chemical transformations. This compound plays a key role in the protection of the 9-oxime functionality of an erythromycin (B1671065) A derivative, a key intermediate in the synthesis of clarithromycin.
Experimental Protocol: Protection of Erythromycin A 9-Oxime
This protocol is adapted from a patented industrial synthesis method.[1]
Reaction Scheme:
Materials:
-
Erythromycin A 9-oxime thiocyanate (B1210189) salt
-
Dichloromethane (B109758) (CH₂Cl₂)
-
This compound
-
Trimethylchlorosilane (TMSCl)
-
Water
Procedure:
-
In a 500 ml reaction flask, add 100 g of dichloromethane and 30 g of erythromycin A 9-oxime thiocyanate salt.
-
At room temperature, add 20 g of this compound dropwise over 20 minutes.
-
Maintain the reaction mixture at room temperature for 10 minutes.
-
Add 15 g of imidazole to the mixture.
-
Add 15 g of trimethylchlorosilane dropwise over 30 minutes at room temperature.
-
Keep the mixture at the same temperature for an additional 10 minutes.
-
Quench the reaction by adding 50 ml of water.
-
Separate the organic layer (dichloromethane) and wash it twice with 50 ml of water each time.
-
Concentrate the dichloromethane layer to dryness.
-
Add 100 g of methanol to the residue.
-
Filter the resulting solid and dry to obtain the final product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield |
| Erythromycin A 9-oxime thiocyanate salt | ~808.05 | 30 g | ~0.037 | - |
| This compound | 86.13 | 20 g | ~0.232 | - |
| 2',4''-O-Bis(trimethylsilyl)erythromycin A 9-[O-(1-ethoxy-1-methylethyloxime)] | ~994.48 | 37 g | ~0.037 | 94.1% |
Logical Workflow for Clarithromycin Intermediate Synthesis:
Caption: Workflow for the synthesis of a key clarithromycin intermediate.
Application 2: Preparation of Acetalated β-Cyclodextrins for Drug Delivery
Acetalated β-cyclodextrins (Ac-βCDs) are biocompatible and pH-responsive nanomaterials that can be used as effective carriers for drug delivery, particularly for anticancer drugs.[1] The acetal (B89532) linkages are stable at physiological pH but are hydrolyzed in the acidic microenvironment of tumor tissues, leading to the targeted release of the encapsulated drug. This compound is used as an acetalation reagent to introduce these pH-sensitive functionalities to the β-cyclodextrin molecule.
Experimental Protocol: Synthesis of Acetalated β-Cyclodextrin
This protocol is based on the methodology described by Zhang et al. for the synthesis of pH-responsive nanovehicles.[1]
Reaction Scheme:
Materials:
-
β-Cyclodextrin (β-CD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Dry β-cyclodextrin under vacuum at 110 °C for 24 hours.
-
Dissolve the dried β-cyclodextrin in anhydrous DMF in a reaction flask under a nitrogen atmosphere.
-
Add pyridinium p-toluenesulfonate (PPTS) as a catalyst to the solution.
-
Add this compound to the reaction mixture. The molar ratio of this compound to the hydroxyl groups of β-cyclodextrin will determine the degree of acetalation.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a defined period. The reaction time can be varied to control the ratio of linear to cyclic acetals, which influences the pH sensitivity of the final product.[1]
-
Quench the reaction by adding triethylamine.
-
Precipitate the product by adding the reaction mixture dropwise into a vigorously stirred mixture of acetone and deionized water.
-
Collect the precipitate by filtration, wash it with deionized water, and dry it under vacuum.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Representative Molar Ratio (to β-CD) | Reaction Time | Degree of Substitution |
| β-Cyclodextrin | 1134.98 | 1 | - | - |
| This compound | 86.13 | 10-40 | 1-24 hours | Variable |
| Acetalated β-Cyclodextrin | Variable | - | - | Variable |
Signaling Pathway of Drug Release from Ac-βCDs in a Tumor Microenvironment:
Caption: pH-triggered drug release from Ac-βCD nanoparticles.
This compound serves as a valuable reagent in pharmaceutical synthesis, primarily as an efficient protecting group for hydroxyl functions. The provided protocols for the synthesis of a clarithromycin intermediate and acetalated β-cyclodextrins highlight its utility in both small molecule API synthesis and the development of advanced drug delivery systems. The mild reaction conditions for both the introduction and removal of the 1-ethoxyethyl protecting group, coupled with its stability to a range of reagents, make this compound a strategic choice for synthetic chemists in the pharmaceutical industry. The ability to fine-tune the properties of drug delivery vehicles by controlling the extent of reaction with this compound further underscores its versatility and importance in modern drug development.
References
Application Notes and Protocols for the Polymerization of 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypropene is a vinyl ether monomer that holds significant promise in the synthesis of functional polymers for a variety of applications, including drug delivery, biomaterials, and advanced coatings. Its electron-rich double bond makes it particularly susceptible to cationic polymerization, allowing for the formation of well-defined polymers with controlled molecular weights and narrow polydispersity under living polymerization conditions. This document provides detailed application notes and experimental protocols for the polymerization of this compound via cationic, radical, and anionic methods. While specific quantitative data for this compound is limited in publicly available literature, the protocols and data presented are based on established methods for structurally analogous vinyl ethers and provide a strong foundation for the development of novel poly(this compound)-based materials.
General Experimental Workflow
The following diagram outlines a general workflow for a typical polymerization experiment, from reagent preparation to polymer characterization.
Caption: General workflow for a polymerization experiment.
Cationic Polymerization of this compound
Cationic polymerization is the most effective method for polymerizing electron-rich monomers like this compound. Living cationic polymerization techniques, in particular, offer excellent control over the polymer architecture.[1]
Signaling Pathway for Living Cationic Polymerization
The mechanism of living cationic polymerization involves a dynamic equilibrium between dormant and active (propagating) species. This equilibrium minimizes termination and chain transfer reactions, leading to polymers with low polydispersity.[1]
Caption: Equilibrium in living cationic polymerization.
Application Notes
Poly(this compound) synthesized via cationic polymerization can be designed to have specific molecular weights and functionalities. Given the structural similarity to other poly(vinyl ethers), it is expected to have applications in:
-
Drug Delivery: The polyether backbone can impart biocompatibility, and the polymer can be designed to be part of pH-sensitive drug delivery systems.
-
Biomaterials: The polymer can be used to create biocompatible coatings for medical devices or as a component in hydrogels for tissue engineering.
-
Advanced Materials: Functionalized poly(this compound) can be used as a macroinitiator for the synthesis of block copolymers with unique properties.
Experimental Protocol: Living Cationic Polymerization
This protocol is adapted from established procedures for the living cationic polymerization of other vinyl ethers, such as isobutyl vinyl ether (IBVE).[2]
Materials:
-
This compound (monomer, freshly distilled over CaH₂)
-
Initiator (e.g., 1-isobutoxyethyl acetate)
-
Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄))
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Proton trap (e.g., 2,6-di-tert-butylpyridine, DTBP)
-
Quenching agent (e.g., pre-chilled methanol)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
In a Schlenk flask, dissolve the proton trap (DTBP) in the anhydrous solvent.
-
Add the this compound monomer to the flask via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C) in a suitable bath.
-
In a separate flask, prepare the initiator solution by dissolving the initiator in the anhydrous solvent.
-
Add the initiator solution to the monomer solution via syringe.
-
Initiate the polymerization by the dropwise addition of the Lewis acid (e.g., a 1.0 M solution in the anhydrous solvent).
-
Allow the polymerization to proceed for the desired time, with periodic sampling to monitor monomer conversion by GC or ¹H NMR.
-
Terminate the polymerization by adding pre-chilled methanol (B129727).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation, redissolve it in a minimal amount of a suitable solvent (e.g., THF), and re-precipitate. Repeat this purification step two more times.
-
Dry the purified polymer under vacuum to a constant weight.
Representative Data for Analogous Vinyl Ether Polymerizations
The following table summarizes typical results for the living cationic polymerization of isobutyl vinyl ether (IBVE) and 2-chloroethyl vinyl ether (CEVE), which can be used as a reference for optimizing the polymerization of this compound.
| Monomer | Initiator/Co-initiator | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| IBVE | 1-(isobutoxy)ethyl acetate (B1210297) / SnCl₄ | Toluene | 0 | 1 | 9,800 | 1.15 | [2] |
| IBVE | 1-(isobutoxy)ethyl acetate / TiCl₄ | Hexane (B92381) | -20 | 2 | 15,200 | 1.20 | [2] |
| CEVE | CumOH / B(C₆F₅)₃ / Et₂O | H₂O | 20 | 0.5 | 5,400 | 1.35 | [2] |
| n-BVE | CumOH / B(C₆F₅)₃ / Et₂O | H₂O | 20 | 1 | 6,700 | 1.40 | [2] |
Radical Polymerization of this compound
While less common for vinyl ethers, radical polymerization can be an alternative route for the synthesis of poly(this compound). The presence of the ether oxygen can influence the reactivity of the monomer in a radical process.
Logical Relationship for Radical Polymerization
The process of radical polymerization involves three main stages: initiation, propagation, and termination.
Caption: Key stages of radical polymerization.
Application Notes
Polymers synthesized via radical polymerization typically have a broader molecular weight distribution compared to those from living cationic methods. However, this method can be advantageous due to its tolerance to impurities and wider range of compatible functional groups. Potential applications are in coatings and adhesives where precise molecular weight control is less critical.
Experimental Protocol: Radical Polymerization
This protocol is based on standard procedures for free-radical polymerization using an azo initiator like AIBN.[3]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Place the this compound monomer and the solvent (if not in bulk) in a Schlenk flask.
-
Add the AIBN initiator to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) in an oil bath with stirring.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
Representative Data for Radical Polymerization of Analogous Monomers
The following table provides representative data for the radical polymerization of other vinyl monomers, which can serve as a starting point for the polymerization of this compound.
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Styrene | AIBN / CuBr₂/2dNbipy | Bulk | 110 | 4 | 8,500 | 1.18 | [3] |
| Methyl Acrylate | AIBN / CuBr₂/2dNbipy | Bulk | 110 | 2 | 12,300 | 1.25 | [3] |
Anionic Polymerization of this compound
Anionic polymerization is generally not the preferred method for electron-rich monomers like vinyl ethers because the propagating species would be a carbanion, which is not stabilized by the ether group. However, for completeness, a general protocol is provided, though its effectiveness for this compound may be limited.[4]
Application Notes
Should anionic polymerization be successful, it could offer a route to block copolymers with monomers that are amenable to anionic polymerization, such as styrenes and dienes.
Experimental Protocol: Anionic Polymerization
This protocol is a general procedure for the anionic polymerization of vinyl monomers using an organolithium initiator.[1]
Materials:
-
This compound (monomer, rigorously purified)
-
n-Butyllithium (n-BuLi) (initiator)
-
Anhydrous, non-polar solvent (e.g., hexane or cyclohexane)
-
Anhydrous polar solvent (e.g., tetrahydrofuran, THF, as an accelerator, optional)
-
Quenching agent (e.g., degassed methanol)
-
Nitrogen or Argon gas supply
-
High-vacuum line and glassware
Procedure:
-
All glassware must be rigorously cleaned and dried. The reaction is typically carried out in an all-glass, sealed apparatus under high vacuum.
-
The solvent and monomer must be purified to remove all traces of water and other protic impurities. This often involves distillation from drying agents like sodium/benzophenone ketyl.
-
The purified solvent is distilled under vacuum into the reaction flask.
-
The initiator (n-BuLi) is added via syringe.
-
The purified monomer is then distilled into the reaction flask, typically cooled to a low temperature (e.g., -78°C).
-
The polymerization is usually very fast.
-
After the desired time, the polymerization is terminated by the addition of a quenching agent like degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Representative Data for Anionic Polymerization of Styrene
The following table shows typical results for the anionic polymerization of styrene, a monomer well-suited for this method.
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Styrene | sec-BuLi | Toluene | -78 | 1 | 25,000 | 1.05 | [4] |
| Styrene | n-BuLi | Cyclohexane | 40 | 2 | 50,000 | 1.04 | [5] |
Conclusion
This compound is a versatile monomer with significant potential for the synthesis of advanced polymeric materials. Cationic polymerization, particularly living cationic polymerization, stands out as the most promising method for achieving well-defined polymers. The protocols and data provided in these application notes, though largely based on analogous systems, offer a robust starting point for researchers and scientists to explore the polymerization of this compound and develop novel materials for applications in drug delivery and beyond. Rigorous purification of reagents and maintenance of inert reaction conditions are critical for successful and controlled polymerization.
References
Reaction of 2-Ethoxypropene with Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of 2-ethoxypropene with Grignard reagents, a valuable transformation in organic synthesis for the formation of carbon-carbon bonds and the preparation of ketones. The protocol outlines the reaction mechanism, provides illustrative quantitative data, and details a robust experimental procedure suitable for research and development applications, including the synthesis of pharmaceutical intermediates.
The reaction leverages the nucleophilic character of Grignard reagents (R-Mg-X), which are potent sources of carbanions.[1][2] These reagents add to electrophilic carbon centers, such as those in carbonyl compounds.[3][4] In the case of this compound, an enol ether, the Grignard reagent attacks the double bond. Subsequent acidic workup hydrolyzes the resulting intermediate to yield a ketone, making this a reliable method for synthesizing ketones from a stable enol ether precursor. The overall process involves nucleophilic addition followed by hydrolysis and tautomerization.[5]
Quantitative Data Summary
The efficiency of the reaction between this compound and various Grignard reagents can be influenced by factors such as the specific Grignard reagent used, solvent, and reaction temperature. The following table summarizes representative outcomes for this transformation.
| Grignard Reagent (R-MgX) | Solvent | Product | Yield (%) |
| Methylmagnesium Bromide | Diethyl Ether | Acetone | ~70% |
| Ethylmagnesium Bromide | Diethyl Ether | 2-Butanone (B6335102) | ~75% |
| Phenylmagnesium Bromide | Tetrahydrofuran (THF) | Propiophenone | ~80% |
| Isopropylmagnesium Chloride | THF | 3-Methyl-2-butanone | ~65% |
Note: The data presented in this table are illustrative examples based on typical Grignard reaction efficiencies. Actual yields may vary depending on specific experimental conditions and purification methods.
Experimental Protocol: Synthesis of 2-Butanone
This protocol provides a detailed methodology for the synthesis of 2-butanone via the reaction of this compound with ethylmagnesium bromide.
Core Principles:
-
Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]
-
Anhydrous solvents are critical for the successful formation and reaction of the Grignard reagent.[1][8]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (e.g., 3 M HCl)[8]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard, flame-dried laboratory glassware (e.g., three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)[6]
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent: a. Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. b. Place magnesium turnings in the flask. c. Add a small amount of anhydrous diethyl ether to just cover the magnesium. d. Dissolve ethyl bromide in anhydrous diethyl ether and load it into the dropping funnel. e. Add a small portion of the ethyl bromide solution to the magnesium. The reaction may need initiation, which can be achieved by gentle warming, adding a crystal of iodine, or crushing the magnesium with a dry stirring rod.[6][9] f. Once the reaction begins (indicated by cloudiness and gentle boiling of the ether), add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.[8] g. After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted.[3]
-
Reaction with this compound: a. Cool the freshly prepared Grignard reagent solution in an ice bath. b. Dissolve this compound in anhydrous diethyl ether. c. Add the this compound solution dropwise to the cold, stirred Grignard reagent. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Alternatively, pour the reaction mixture over ice and then add dilute HCl until all solids dissolve.[8][9] c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with two portions of diethyl ether. e. Combine all organic layers and wash them with brine (saturated NaCl solution). f. Dry the organic solution over anhydrous sodium sulfate.[9] g. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. h. Purify the crude product by fractional distillation to obtain pure 2-butanone.
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical pathway for the synthesis of ketones from this compound and a logical workflow for the experimental procedure.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
The Versatile Role of 2-Ethoxypropene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Ethoxypropene, a reactive enol ether, serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its electron-rich double bond makes it an excellent nucleophile and a reactive partner in cycloaddition reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including dihydropyrimidines and dihydropyrans, utilizing this compound.
Synthesis of Dihydropyrimidines via a Modified Biginelli-Type Reaction
The Biginelli reaction is a well-established multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with significant pharmacological activities. A modification of this reaction can employ this compound as a reactive equivalent of the acetoacetate (B1235776) component, reacting with an aldehyde and urea (B33335) or a urea equivalent in the presence of an acid catalyst. The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[1][2][3]
Signaling Pathway (Proposed Mechanism)
Caption: Proposed mechanism for the synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones
This protocol describes a general procedure for the one-pot synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using an aromatic aldehyde, urea, and this compound.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (1.2 mmol)
-
Polyphosphate ester (PPE)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and urea (1.5 mmol) in anhydrous THF (10 mL), add polyphosphate ester (PPE) (approx. 1 g per mmol of aldehyde).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Product Yield (%) | Reference |
| 1 | Benzaldehyde | 94 | [2] |
| 2 | 4-Chlorobenzaldehyde | 83 | [2] |
| 3 | 4-Methoxybenzaldehyde | 75 | [2] |
| 4 | 2-Naphthaldehyde | 86 | [2] |
Yields are reported for the analogous reaction using ethyl acetoacetate, and similar high yields are expected with this compound under optimized conditions.
Synthesis of Dihydropyrans via Hetero-Diels-Alder Reaction
This compound, as an electron-rich alkene, can act as a dienophile in hetero-Diels-Alder reactions with α,β-unsaturated carbonyl compounds (heterodienes) to afford dihydropyran derivatives.[4][5][6] These reactions can be catalyzed by Lewis acids to enhance reactivity and selectivity.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols for Scalable Reactions Involving 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethoxypropene in large-scale chemical reactions. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections cover key applications of this compound, including its use as a protecting group, in cycloaddition reactions, and as a monomer in polymerization. Emphasis is placed on scalable experimental setups, safety precautions, and clear data presentation.
Introduction to this compound
This compound (CAS No. 926-66-9) is a colorless to pale yellow liquid with a mild, ether-like odor.[1] As an enol ether, its reactivity is characterized by the electron-rich double bond, making it a versatile reagent in organic synthesis. It is commonly employed as a protecting group for alcohols, a dienophile in cycloaddition reactions, and a monomer in polymerization processes.[1][2][3] Industrially, it can be synthesized through the acid-catalyzed reaction of ethanol (B145695) with propyne (B1212725) or via the dehydration of 2-ethoxypropanol.[1][4]
Safety Precautions for Handling at Scale
This compound is a flammable liquid and should be handled with appropriate safety measures, especially when working with large quantities.[1][5]
Key Safety Recommendations:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood.[5][6] Local exhaust ventilation is crucial to minimize inhalation of vapors.[6]
-
Personal Protective Equipment (PPE):
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use explosion-proof electrical equipment and ensure all containers and equipment are properly grounded to prevent static discharge.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[6] Keep containers tightly closed.
-
Spill and Waste Disposal: In case of a spill, use absorbent materials and place them in appropriate containers for disposal.[5] Dispose of contents and containers in accordance with local, state, and federal regulations.[5]
General Experimental Setup for Scaled Reactions
For reactions at scale (typically multi-gram to kilogram), a robust and controlled experimental setup is essential.
-
Reactor: A jacketed glass reactor is suitable for precise temperature control. For larger scales, stainless steel or glass-lined steel reactors may be necessary. The reactor should be equipped with an overhead stirrer, a reflux condenser, a temperature probe, and an inlet for inert gas.
-
Inert Atmosphere: Many reactions involving this compound are sensitive to moisture and air. The reactor should be purged with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Reagent Addition: For controlled addition of liquid reagents at scale, a dropping funnel or a syringe pump is recommended.
-
Temperature Control: A circulating bath (chiller/heater) connected to the reactor jacket allows for precise temperature management, which is critical for reaction selectivity and safety, especially for exothermic processes.
-
Work-up: Post-reaction work-up at scale may involve liquid-liquid extraction in large separatory funnels or extraction vessels, followed by distillation for purification of the product.
Application Note 1: this compound as a Protecting Group for Alcohols
Introduction: Protecting groups are essential in multi-step organic synthesis to temporarily block a reactive functional group while transformations are carried out elsewhere in the molecule.[8][9][10] this compound serves as an efficient protecting group for alcohols, converting them into 2-ethoxypropyl (EEP) ethers. This protection is stable to a range of reaction conditions but can be readily removed under mild acidic conditions.
Protection and Deprotection of Alcohols
Caption: Workflow for the protection and deprotection of alcohols using this compound.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the protection of benzyl (B1604629) alcohol as a representative example.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Benzyl Alcohol | 108.14 g (1.0 mol) | 1.0 | Substrate |
| This compound | 103.36 g (1.2 mol) | 1.2 | Protecting agent |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | 2.51 g (0.01 mol) | 0.01 | Acid catalyst |
| Dichloromethane (B109758) (DCM) | 1 L | - | Solvent |
| Reaction Temperature | 25 °C (Room Temp.) | - | |
| Reaction Time | 4 hours | - |
Methodology:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add benzyl alcohol and dichloromethane.
-
Add this compound to the solution.
-
Add pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (500 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the protected alcohol. Further purification can be achieved by vacuum distillation if necessary.
Experimental Protocol: Deprotection of the EEP Ether
| Reagent/Parameter | Quantity/Value | Notes |
| Protected Benzyl Alcohol | 180.25 g (1.0 mol) | Substrate |
| Acetic Acid | 500 mL | Reagent/Solvent |
| Water | 250 mL | Reagent/Solvent |
| Reaction Temperature | 40 °C | |
| Reaction Time | 2 hours |
Methodology:
-
In a 2 L round-bottom flask, dissolve the protected benzyl alcohol in a mixture of acetic acid and water.
-
Heat the mixture to 40 °C and stir for 2 hours. Monitor the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the deprotected alcohol.
| Data Summary | Protection | Deprotection |
| Typical Yield | >95% | >90% |
| Reaction Time | 2-6 hours | 1-4 hours |
| Conditions | Mildly acidic | Mildly acidic |
Application Note 2: [4+2] Cycloaddition (Diels-Alder) Reactions
Introduction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[11] this compound, being an electron-rich alkene, can act as a potent dienophile in [4+2] cycloaddition reactions with various dienes to form functionalized cyclohexene (B86901) derivatives.[12][13][14][15] These reactions are often catalyzed by Lewis or Brønsted acids, particularly at a larger scale.
Generic [4+2] Cycloaddition
Caption: Logical relationship in a Diels-Alder reaction involving this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Cyclopentadiene (freshly cracked) | 66.1 g (1.0 mol) | 1.0 | Diene |
| This compound | 86.13 g (1.0 mol) | 1.0 | Dienophile |
| Diethyl Ether (anhydrous) | 500 mL | - | Solvent |
| Reaction Temperature | 0 °C to 25 °C | - | Exothermic |
| Reaction Time | 12 hours | - |
Methodology:
-
Set up a 1 L three-necked flask with a dropping funnel, a thermometer, and an inert gas inlet.
-
Charge the flask with this compound and diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the bicyclic ether.
| Data Summary | Value |
| Typical Yield | 80-90% |
| Key Consideration | The reaction is exothermic and requires careful temperature control. |
| Stereoselectivity | Typically high for the endo product. |
Application Note 3: Polymerization of this compound
Introduction: this compound can serve as a monomer in the synthesis of polymers.[1] Depending on the polymerization technique, polymers with varying properties can be obtained. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.[16]
General Workflow for Scaled-Up Polymerization
Caption: Experimental workflow for a typical scaled-up polymerization reaction.
Experimental Protocol: RAFT Polymerization of this compound
| Component | Quantity/Value | Molar Ratio | Notes |
| This compound | 86.13 g (1.0 mol) | 200 | Monomer |
| AIBN (Azobisisobutyronitrile) | 0.82 g (5.0 mmol) | 1 | Initiator |
| CTA (e.g., DDMAT) | 1.82 g (5.0 mmol) | 1 | Chain Transfer Agent |
| Toluene | 500 mL | - | Solvent |
| Reaction Temperature | 70 °C | - | |
| Reaction Time | 24 hours | - |
Methodology:
-
In a 1 L jacketed reactor, dissolve this compound, AIBN, and the RAFT agent (e.g., 2-dodecylthiocarbonylthio-2-methylpropionic acid) in toluene.
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Heat the reactor to 70 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR or GC.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a low temperature until a constant weight is achieved.
| Data Summary | Influence on Polymer Properties |
| [Monomer]/[CTA] Ratio | Primarily determines the target molecular weight. |
| [CTA]/[Initiator] Ratio | Affects the polymerization rate and control over polydispersity. |
| Temperature & Time | Influences the rate of polymerization and final monomer conversion. |
| Solvent | Can affect the solubility of the resulting polymer and the reaction kinetics. |
Purification and Storage at Scale
Purification: For high-purity applications, commercial this compound may require further purification. Fractional distillation under an inert atmosphere is the most common method for removing impurities.[1] It is important to avoid high temperatures to prevent polymerization.
Storage: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[6] For long-term storage, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) may be considered, although this would need to be removed before use in polymerization reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Ethoxy Propene - Global Market Share and Ranking, Overall Sales and Demand Forecast 2025-2031 [qyresearch.in]
- 3. This compound | 926-66-9 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. co.wood.oh.us [co.wood.oh.us]
- 7. chemos.de [chemos.de]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. Cycloaddition reactions in aqueous systems: A two-decade trend endeavor | Semantic Scholar [semanticscholar.org]
- 16. Scale-up of the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Using Continuous Flow Processing | MDPI [mdpi.com]
2-Ethoxypropene as a Protecting Group in Williamson Ether Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis is a fundamental and versatile method for the formation of ethers from an alkoxide and an alkyl halide. However, its application to substrates containing hydroxyl groups requires a protection strategy to prevent the acidic proton of the alcohol from interfering with the strongly basic conditions of the reaction. 2-Ethoxypropene has emerged as an effective reagent for the protection of alcohols, forming a 2-ethoxy-2-propyloxy acetal (B89532). This protecting group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under mild acidic conditions. This document provides detailed application notes and protocols for the use of this compound as a protecting group for alcohols in the context of the Williamson ether synthesis.
Introduction
The Williamson ether synthesis is a widely used SN2 reaction for the preparation of both symmetrical and unsymmetrical ethers. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1] A significant limitation of this method arises when the substrate contains a hydroxyl group in addition to the reacting alcohol, as the strong base used to form the alkoxide will also deprotonate the other hydroxyl groups, leading to undesired side reactions.
To circumvent this, a protection-deprotection strategy is employed. An ideal protecting group for an alcohol should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions it is meant to protect against.
-
Easily removable in high yield under conditions that do not affect other functional groups.[2]
This compound serves as an excellent protecting group for alcohols, particularly when the subsequent reaction, such as the Williamson ether synthesis, is carried out under basic conditions. It reacts with alcohols in the presence of an acid catalyst to form a stable acetal. This protected alcohol can then undergo further transformations, like the Williamson ether synthesis, without interference from the hydroxyl group. The protecting group is subsequently removed by mild acid hydrolysis to regenerate the alcohol.
Application: Synthesis of an Ether from a Haloalcohol
A key application of this methodology is the synthesis of ethers from haloalcohols. In this scenario, the hydroxyl group of the haloalcohol is first protected using this compound. The resulting protected haloalcohol can then undergo an intermolecular Williamson ether synthesis with an alkoxide or an intramolecular cyclization to form a cyclic ether.
The logical workflow for this process is outlined below:
Caption: Synthetic workflow for Williamson ether synthesis on a haloalcohol.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the general procedure for the protection of a primary alcohol using this compound to form a 2-ethoxy-2-propyloxy ether.
Materials:
-
Primary alcohol
-
This compound (1.5 equivalents)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equivalents)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane.
-
Add this compound (1.5 eq.) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 eq.).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Williamson Ether Synthesis with the Protected Alcohol
This protocol outlines the synthesis of an ether from the protected haloalcohol and an alkoxide.
Materials:
-
Protected haloalcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Alkyl halide (for intermolecular reaction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF, add a solution of the alcohol to be converted to the alkoxide at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add a solution of the protected haloalcohol in the same anhydrous solvent to the freshly prepared alkoxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude protected ether by flash column chromatography.
Protocol 3: Deprotection of the 2-Ethoxy-2-propyloxy Ether
This protocol describes the removal of the 2-ethoxy-2-propyloxy protecting group to yield the final hydroxy ether.
Materials:
-
Protected ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final hydroxy ether product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of alcohols as acetals and their subsequent deprotection. Note that specific yields and reaction times will vary depending on the substrate.
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | This compound, PPTS | CH₂Cl₂ | Room Temp. | 1 - 4 | > 90 |
| Deprotection | Acetic Acid/H₂O | THF | Room Temp. | 2 - 6 | > 90 |
Mechanism of Protection and Deprotection
The protection of an alcohol with this compound and its subsequent deprotection proceed via acid-catalyzed mechanisms.
Protection Mechanism
Caption: Mechanism of alcohol protection with this compound.
-
Protonation: The acid catalyst protonates the double bond of this compound.
-
Carbocation Formation: This leads to the formation of a resonance-stabilized carbocation.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the carbocation.
-
Deprotonation: Loss of a proton from the oxonium ion yields the protected alcohol (acetal).
Deprotection Mechanism
Caption: Mechanism of acetal deprotection.
-
Protonation: The acetal oxygen is protonated by the acid catalyst.
-
Leaving Group Departure: Ethanol is eliminated, forming a resonance-stabilized carbocation.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation: Loss of a proton regenerates the alcohol and the catalyst.
Conclusion
The use of this compound as a protecting group for alcohols is a valuable strategy in multi-step organic synthesis, particularly when performing a Williamson ether synthesis on a molecule containing an additional hydroxyl group. The resulting 2-ethoxy-2-propyloxy acetal is stable to the basic conditions of the ether synthesis and can be efficiently removed under mild acidic conditions. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of this methodology.
References
Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for one-pot synthesis strategies employing 2-ethoxypropene. This versatile enol ether serves as a key reagent for protecting groups and as a synthetic equivalent of the acetone (B3395972) enolate, streamlining complex molecular syntheses.
Application 1: One-Pot Protection of Hydroxyl Groups in the Synthesis of a Clarithromycin (B1669154) Intermediate
Introduction:
In the synthesis of the macrolide antibiotic clarithromycin, the selective protection of multiple hydroxyl groups is a critical challenge. A one-pot procedure utilizing this compound for the etherification of the 9-oxime hydroxyl group, followed by the silylation of the 2'- and 4"-hydroxyl groups of erythromycin (B1671065) A 9-oxime, offers an efficient and high-yielding route to the key intermediate, 2',4''-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-ethoxy-1-methylethyl)oxime.[1][2][3] This method avoids the isolation of intermediates, thereby reducing synthesis time and minimizing waste.
Reaction Scheme:
Caption: One-pot etherification and silylation of Erythromycin A 9-oxime.
Experimental Protocol:
Materials:
-
Erythromycin A 9-oxime thiocyanate (B1210189) salt
-
This compound
-
Trimethylchlorosilane (TMCS)
-
Water
Procedure:
-
Dissolve Erythromycin A 9-oxime thiocyanate salt in dichloromethane in a reaction vessel.
-
Add this compound to the solution. The reaction is typically carried out at room temperature.[2]
-
Stir the mixture until the etherification is complete (monitoring by TLC or LC-MS is recommended).
-
Without isolating the intermediate, add trimethylchlorosilane to the reaction mixture to initiate the silylation of the 2'- and 4"-hydroxyl groups.
-
After the silylation is complete, add water to the reaction mixture.
-
Separate the organic layer, and wash it twice with water.
-
Concentrate the dichloromethane layer to dryness.
-
Add methanol to the residue to precipitate the product.
-
Filter the solid and dry it to obtain 2',4''-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-ethoxy-1-methylethyl)oxime.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Erythromycin A 9-oxime thiocyanate salt | [2] |
| Etherifying Agent | This compound | [2] |
| Silylating Agent | Trimethylchlorosilane | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 88 - 94.1% | [2][3] |
Application 2: this compound as an Acetone Enolate Equivalent in One-Pot Aldol-Type Reactions (Illustrative Protocol)
Introduction:
This compound can serve as a stable and easy-to-handle synthetic equivalent of the acetone enolate. In the presence of a Lewis acid, it can react with aldehydes and ketones in a one-pot fashion to generate β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. This approach circumvents the need for strong bases typically required for the generation of metal enolates of acetone. The following is an illustrative protocol based on the well-established Mukaiyama aldol (B89426) reaction, as a direct, detailed protocol for this compound was not found in the initial literature search.
Reaction Scheme:
Caption: this compound as an acetone enolate equivalent in an aldol-type reaction.
Experimental Protocol (Illustrative):
Materials:
-
Aldehyde
-
This compound
-
Titanium tetrachloride (TiCl₄) (1M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde and anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution to the stirred solution.
-
After stirring for 5-10 minutes, add this compound dropwise.
-
Allow the reaction to stir at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and then extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the β-hydroxy ketone.
Expected Outcome:
This one-pot procedure is expected to provide the desired β-hydroxy ketone in moderate to good yields, depending on the substrate.
Application 3: One-Pot Synthesis of Dihydropyran Heterocycles (Illustrative Protocol)
Introduction:
Enol ethers such as this compound are valuable dienophiles in hetero-Diels-Alder reactions for the synthesis of substituted dihydropyrans. These heterocyclic motifs are present in numerous natural products and biologically active molecules. A one-pot approach, where an α,β-unsaturated aldehyde or ketone is generated in situ and subsequently reacts with this compound, can provide a rapid and efficient entry into this class of compounds. The following is an illustrative protocol for such a transformation.
Reaction Scheme:
Caption: One-pot synthesis of a dihydropyran derivative via in situ generated dienophile.
Experimental Protocol (Illustrative):
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
An active methylene (B1212753) compound (e.g., malononitrile)
-
This compound
-
A basic catalyst (e.g., piperidine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine (B6355638) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation and formation of the α,β-unsaturated intermediate.
-
Add an excess of this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the hetero-Diels-Alder reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the dihydropyran derivative.
Expected Outcome:
This one-pot, multi-component reaction is anticipated to produce the corresponding functionalized dihydropyran in a single synthetic operation, showcasing the efficiency of using this compound in the construction of heterocyclic systems.
References
Application Notes and Protocols for the Preparation of Acetonides using 2-Ethoxypropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonide formation is a crucial step in synthetic organic chemistry, providing a robust method for the protection of 1,2- and 1,3-diols. This protection strategy is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and fine chemicals, due to the stability of the acetonide group under a variety of reaction conditions and the ease of its subsequent removal under mild acidic conditions. 2-Ethoxypropene serves as an effective reagent for this transformation, offering a reliable alternative to acetone (B3395972) or 2,2-dimethoxypropane (B42991) for the formation of isopropylidene ketals.
This document provides detailed application notes and protocols for the use of this compound in the preparation of acetonides, targeting researchers, scientists, and professionals in drug development.
Reaction Principle and Mechanism
The reaction of a diol with this compound proceeds via an acid-catalyzed mechanism to form a cyclic ketal, known as an acetonide. The enol ether, this compound, is activated by a proton source, typically a mild acid catalyst, to generate a reactive oxocarbenium ion. This electrophilic intermediate is then attacked by one of the hydroxyl groups of the diol. Subsequent intramolecular cyclization with the second hydroxyl group, followed by the elimination of ethanol, yields the stable five- or six-membered cyclic acetonide. The formation of the volatile byproduct, ethanol, helps to drive the reaction to completion.
Troubleshooting & Optimization
common side reactions and byproducts in 2-Ethoxypropene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-ethoxypropene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions for the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time, incorrect temperature, or catalyst deactivation. | - Monitor the reaction progress using GC or NMR to ensure completion.- Optimize reaction temperature and time based on literature protocols.- Ensure the catalyst is fresh and active. For the propyne (B1212725)/ethanol (B145695) route, ensure the base (e.g., NaOH) is finely powdered and dry. For the acetone (B3395972)/ethanol route, ensure the acid catalyst is not neutralized. |
| Side reactions: Formation of undesired byproducts consumes starting materials. | - For propyne/ethanol synthesis: Use a moderate excess of ethanol to favor the desired addition. Control the temperature to minimize propyne polymerization. - For acetone/ethanol synthesis: Use a dehydrating agent like triethyl orthoformate to drive the equilibrium towards the acetal (B89532) intermediate and minimize water-induced side reactions. Keep the temperature controlled to prevent acid-catalyzed self-condensation of acetone. | |
| Product loss during workup and purification: Inefficient extraction, or loss of the volatile product during solvent removal. | - this compound is volatile (boiling point ~61-64°C). Use a cooled receiving flask during distillation and be cautious during rotary evaporation.[1]- Ensure complete extraction from the aqueous phase using a suitable organic solvent.- Minimize transfers of the product. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions for full conversion.- Purify the crude product by fractional distillation, carefully collecting the fraction at the correct boiling point.[1] |
| Formation of isomeric byproducts: In the propyne/ethanol synthesis, formation of 1-ethoxypropene (cis/trans isomers) can occur. | - The formation of the vinyl ether is generally favored over the allyl ether. Purification by fractional distillation should separate these isomers due to differences in boiling points. | |
| Acetone self-condensation products: In the acid-catalyzed acetone/ethanol synthesis, byproducts like diacetone alcohol and mesityl oxide can form.[2] | - Maintain a low reaction temperature and use a stoichiometric amount of acetone relative to ethanol and the dehydrating agent.[2]- These higher-boiling byproducts can be separated by fractional distillation. | |
| Formation of 2,2-diethoxypropane (B95019): This is an intermediate in one of the synthetic routes and may be present if the subsequent elimination is incomplete. | - Ensure sufficient temperature and/or acid catalyst concentration to promote the elimination of ethanol to form this compound. | |
| Reaction Stalls or Proceeds Slowly | Poor quality reagents: Presence of water in starting materials or solvents. | - Use anhydrous ethanol and solvents. Ensure propyne gas is of high purity.[1]- Dry acetone over a suitable drying agent before use in the acid-catalyzed reaction. |
| Inefficient mixing: In heterogeneous reactions (e.g., with solid NaOH), poor stirring can limit the reaction rate. | - Use vigorous mechanical stirring to ensure good contact between reactants and the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the base-catalyzed addition of ethanol to propyne and the acid-catalyzed reaction of acetone with ethanol, which typically proceeds through a 2,2-diethoxypropane intermediate.[1][3]
Q2: What are the major side reactions to consider in the synthesis from propyne and ethanol?
A2: Potential side reactions include the formation of the isomeric byproduct 1-ethoxypropene and the polymerization of propyne, especially at higher temperatures or with prolonged reaction times.
Q3: In the synthesis from acetone and ethanol, what byproducts should I be aware of?
A3: The primary byproducts arise from the acid-catalyzed self-condensation of acetone, leading to impurities such as diacetone alcohol and mesityl oxide.[2] Incomplete reaction or decomposition of the intermediate, 2,2-diethoxypropane, can also leave residual acetone and ethanol or generate ethylene.[4]
Q4: How can I effectively purify crude this compound?
A4: Due to its low boiling point, fractional distillation is the most effective method for purifying this compound.[1] Careful control of the distillation temperature is crucial to separate the product from both lower-boiling starting materials and higher-boiling byproducts.
Q5: My yield is consistently low. What is the first thing I should check?
A5: The presence of water is a common reason for low yields in both major synthetic routes. Ensure all your reagents and solvents are anhydrous. For the propyne route, the quality of the base is also critical. For the acetone route, the effectiveness of the water removal (e.g., by triethyl orthoformate) is key.
Quantitative Data Summary
| Parameter | Synthesis from Propyne and Ethanol[1] | Synthesis of 2,2-Diethoxypropane from Acetone and Triethyl Orthoformate[1] |
| Catalyst | Sodium Hydroxide (B78521) | Ammonium (B1175870) Chloride |
| Reaction Temperature | 135-150°C | Reflux |
| Reaction Time | 1.2 hours | 3 hours |
| Reported Yield | 78% | 77.5% (of 2,2-diethoxypropane) |
| Boiling Point of Product | 60-64°C | 114-117°C (of 2,2-diethoxypropane) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Propyne and Ethanol [1]
-
Preheating Stage: Purge the reactor with nitrogen for 5 minutes. Add 400g of micropowdered sodium hydroxide to the reactor and heat the reactor jacket to 135-150°C.
-
Reaction Stage: Introduce 400g of propyne gas into the preheated reactor. Simultaneously, introduce 552g of anhydrous ethanol, pre-gasified in an exchanger. Maintain the reaction for 1.2 hours.
-
Rectification Stage: The reaction gas is passed through a condensing device to collect the crude product. The collected liquid is then purified by fractional distillation. The fraction collected between 60-64°C is this compound. This protocol reportedly yields 688g (78%) of the product.
Protocol 2: Synthesis of 2,2-Diethoxypropane (Precursor to this compound) from Acetone and Triethyl Orthoformate [3][5]
-
Reaction Setup: In a flask equipped for reflux, combine 26g (0.45 mol) of acetone, 74g (0.50 mol) of triethyl orthoformate, 75 mL of anhydrous ethanol, and 0.72g of ammonium chloride.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Workup and Purification: Upon completion, the reaction mixture can be worked up by neutralizing the catalyst, followed by distillation to isolate the 2,2-diethoxypropane. The reported yield is 77.5%. The 2,2-diethoxypropane can then be subjected to acid-catalyzed elimination of ethanol to yield this compound.
Visualizations
References
optimizing reaction yield and purity of 2-Ethoxypropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-ethoxypropene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through several common methods:
-
Acid-catalyzed reaction of ethanol (B145695) with a propyne (B1212725) derivative: This is a widely used industrial method.[1][2]
-
Acid-catalyzed dehydration of 2-ethoxypropanol. [1]
-
Elimination reaction from 2,2-diethoxypropane. [3]
Q2: What is a typical protocol for the synthesis of this compound?
A2: A documented lab-scale synthesis involves the reaction of propyne gas with anhydrous ethanol in the presence of sodium hydroxide (B78521). The reaction is conducted at elevated temperatures (135-150°C), and the product is collected via condensation and purified by fractional distillation.[2]
Q3: What are the key parameters to control for maximizing the yield of this compound?
A3: To maximize the yield, it is crucial to carefully control several parameters:
-
Temperature: Maintain the reaction temperature within the optimal range for the specific method used.
-
Reagent Purity: Use anhydrous ethanol and high-purity starting materials to prevent side reactions.
-
Stirring: Ensure efficient mixing of reactants.[4]
-
Reaction Monitoring: Track the progress of the reaction to determine the optimal endpoint and avoid product decomposition.[4]
Q4: How is this compound typically purified?
A4: The primary method for purifying this compound is fractional distillation.[1][2] This separates the product from unreacted starting materials and byproducts. For high-purity requirements, vacuum distillation can be employed to lower the boiling point and prevent thermal degradation.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Reaction Yield
Problem: The final yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC or TLC. If the reaction stalls, consider adding more of the limiting reagent. Ensure the reaction is allowed to proceed for a sufficient amount of time.[4] |
| Suboptimal Temperature | Verify the reaction temperature is within the optimal range for the chosen synthesis method. Use a calibrated thermometer and a stable heating source.[4] |
| Poor Reagent Quality | Ensure all reagents, especially ethanol, are anhydrous. Water can interfere with the reaction. Purify reagents if necessary. |
| Inefficient Mixing | Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous.[4] |
| Loss During Workup | During extraction and washing steps, ensure complete phase separation. Rinse all glassware with the extraction solvent to recover any residual product.[4] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Low Product Purity
Problem: The purified this compound contains significant impurities as determined by GC or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Distillation | Ensure your distillation column has a sufficient number of theoretical plates for the separation. For close-boiling impurities, a longer, packed column may be necessary. Consider using vacuum distillation to improve separation.[5] |
| Azeotrope Formation | Byproducts such as methanol (B129727) can form azeotropes with the product, making separation by simple distillation difficult.[6] Consider alternative purification methods like extractive distillation or preparative gas chromatography. |
| Presence of Water | Water contamination can arise from reagents or during workup. Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
| Thermal Decomposition | If the distillation temperature is too high, the product may decompose. Use vacuum distillation to lower the boiling point.[5] |
| Side Reaction Products | Unidentified peaks may correspond to byproducts. Analyze the crude reaction mixture to identify these and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation. |
Purification Strategy Decision Tree:
Caption: Decision tree for improving product purity.
Experimental Protocols
Protocol 1: Synthesis of this compound from Propyne and Ethanol [2]
This protocol is adapted from the literature and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
Anhydrous ethanol
-
Propyne gas
-
Sodium hydroxide (micropowder)
-
Nitrogen gas
-
Reaction vessel with heating mantle and stirrer
-
Condenser
-
Fractional distillation apparatus
Procedure:
-
Preparation: Purge the reactor with nitrogen for 5 minutes. Add 400g of sodium hydroxide micropowder and heat the reactor to 135-150°C.
-
Reaction: Introduce 400g of propyne gas into the preheated reactor. Simultaneously, introduce 552g of pre-gasified anhydrous ethanol. Maintain the reaction for 1.2 hours.
-
Collection: Pass the reaction gas through a condenser to collect the crude product.
-
Purification: Purify the collected liquid by fractional distillation, collecting the fraction at 60-64°C.
Expected Yield: Approximately 78%.[2]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN110240540B - A kind of method for continuously preparing 2-methoxypropene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Ethoxypropene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Ethoxypropene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of crude this compound.
Issue 1: Incomplete Separation of Impurities
-
Possible Cause: The boiling points of this compound and impurities, such as unreacted ethanol (B145695) or acetone (B3395972), are too close for effective separation by simple distillation. It is also possible that this compound forms an azeotrope with ethanol, a common impurity from its synthesis. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method challenging.
-
Recommended Solutions:
-
Fractional Distillation: Employ a fractional distillation apparatus. For efficient separation of components with close boiling points, a packed column is recommended.[1] Suitable packing materials include Raschig rings or structured packing, which increase the surface area for vapor-liquid contact.[2]
-
Azeotropic Distillation: If an azeotrope with ethanol is suspected, azeotropic distillation may be necessary. This involves adding a third component, known as an entrainer, to form a new, lower-boiling azeotrope that can be more easily removed.
-
Column Chromatography: For small-scale purifications or to remove non-volatile impurities, silica (B1680970) gel column chromatography can be an effective alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be a good starting point.
-
Issue 2: Polymerization of this compound During Distillation
-
Possible Cause: Vinyl ethers like this compound are susceptible to thermally-initiated radical polymerization, especially at the elevated temperatures required for distillation.[3]
-
Recommended Solutions:
-
Use of Inhibitors: Add a polymerization inhibitor to the crude this compound before heating. Common and effective inhibitors for vinyl monomers include hydroquinone (B1673460), p-phenylenediamines, and certain hydroxylamines.[4][5] These compounds act as radical scavengers, preventing the initiation of polymerization.[3]
-
Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure will decrease the boiling point of this compound, allowing the distillation to be carried out at a lower, safer temperature, thus minimizing the risk of polymerization.
-
Maintain an Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxygen from initiating polymerization.
-
Issue 3: Low Recovery of Purified this compound
-
Possible Cause: Product loss can occur due to polymerization, inefficient collection of the distillate, or an improperly optimized distillation process.
-
Recommended Solutions:
-
Optimize Reflux Ratio: In fractional distillation, the reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) is a critical parameter.[6][7][8] A higher reflux ratio generally leads to better separation but can also increase distillation time and energy consumption.[6][8] An optimal reflux ratio, often in the range of 1.1 to 1.5 times the minimum reflux ratio, should be determined to balance separation efficiency and product throughput.[9]
-
Ensure Efficient Condensation: Use an efficient condenser and ensure an adequate flow of coolant to prevent the loss of the volatile product.
-
Proper Apparatus Setup: Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss. For vacuum distillation, a tight seal is critical for maintaining the desired pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on common synthesis routes, the most probable impurities include:
-
Unreacted starting materials: Primarily ethanol.
-
Byproducts: Acetone and 2,2-diethoxypropane, especially if the synthesis involves the pyrolysis of 2,2-diethoxypropane.[10]
-
Solvents: Any solvents used during the synthesis or workup.
Q2: How can I determine the purity of my this compound sample?
A2: Gas chromatography with a flame ionization detector (GC-FID) is a highly effective method for assessing the purity of volatile organic compounds like this compound.[11][12] It allows for the quantification of the main component and the detection of volatile impurities.
Q3: Does this compound form an azeotrope with ethanol?
A3: While there is no definitive published data confirming an azeotrope between this compound and ethanol, it is a strong possibility given their chemical structures and the common formation of azeotropes between alcohols and ethers. To experimentally determine if an azeotrope is forming, you can monitor the boiling point during fractional distillation. If the temperature remains constant while a mixture of this compound and ethanol is distilling, it is indicative of an azeotrope.
Q4: What type of column packing is best for the fractional distillation of this compound?
A4: For laboratory-scale fractional distillation, random packing such as glass helices or metal sponge packing provides a good balance of efficiency and throughput.[2][13] For industrial applications, structured packing is often preferred due to its lower pressure drop and high efficiency.[2]
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound, being a reactive vinyl ether, should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen). It is also advisable to add a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), for long-term storage.[3]
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for determining the purity of this compound. The exact parameters may need to be optimized for your specific instrument and impurities.
| Parameter | Recommended Setting |
| Column | A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended for separating polar analytes like ethanol and acetone from the less polar this compound.[14] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature: 40 °C, hold for 5 minutes. Ramp at 10 °C/min to 150 °C, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Protocol 2: Purification by Fractional Distillation
This protocol outlines a general procedure for the fractional distillation of crude this compound.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone)
-
Round-bottom flask
-
Fractionating column (packed with glass helices or Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Assemble the fractional distillation apparatus. Ensure the fractionating column is securely packed.
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the temperature at the distillation head. The temperature should rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the initial fraction (forerun), which will likely contain the most volatile impurities.
-
As the temperature stabilizes near the boiling point of this compound (approx. 62-64 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation. Adjust the heat and reflux ratio as needed.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before disassembling.
-
Store the purified this compound with a fresh addition of a polymerization inhibitor.
Logical Workflow for Troubleshooting this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. GC Columns | Ultra-Low Bleed | Shop Online | 애질런트 [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
- 7. thermopedia.com [thermopedia.com]
- 8. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 9. eeer.ir [eeer.ir]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. agilent.com [agilent.com]
- 12. pepolska.pl [pepolska.pl]
- 13. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 14. gcms.cz [gcms.cz]
troubleshooting guide for incomplete reactions with 2-Ethoxypropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethoxypropene. The information is presented in a question-and-answer format to directly address common issues encountered during its use as a protecting group for alcohols.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is predominantly used as a protecting group for hydroxyl (-OH) functional groups in alcohols. It reacts with alcohols under acidic conditions to form a 1-ethoxy-1-isopropoxypropane acetal (B89532), which is stable to a variety of reaction conditions under which the unprotected alcohol would be reactive.
Q2: What is the general mechanism for the protection of an alcohol with this compound?
A2: The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction. The key steps are:
-
Protonation of the double bond of this compound by an acid catalyst to form a resonance-stabilized carbocation.
-
Nucleophilic attack of the alcohol's oxygen atom on the carbocation.
-
Deprotonation of the resulting oxonium ion to yield the protected alcohol (an acetal).
Q3: What are the typical acidic catalysts used for this reaction?
A3: A variety of acidic catalysts can be used, ranging from strong acids to milder acidic salts. Common catalysts include:
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
p-Toluenesulfonic acid (TsOH)
-
Amberlyst® 15
-
Montmorillonite K-10 clay
-
Anhydrous hydrogen chloride (HCl) in an inert solvent
The choice of catalyst often depends on the sensitivity of the substrate to acidic conditions.
Q4: How is the 1-ethoxy-1-isopropoxypropane protecting group removed (deprotection)?
A4: The deprotection is typically achieved by acid-catalyzed hydrolysis. Treating the protected alcohol with a dilute aqueous acid (e.g., dilute HCl, acetic acid, or using an acidic resin) will readily cleave the acetal and regenerate the original alcohol.
Troubleshooting Guide for Incomplete Reactions
An incomplete reaction with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the underlying issues.
Problem: Low or no conversion of the starting alcohol to the protected product.
Possible Cause 1: Inactive or Insufficient Catalyst
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid-supported catalyst like Amberlyst® 15, ensure it has been properly stored and is not deactivated. Consider using a fresh batch. For acid solutions, verify the concentration.
-
Increase Catalyst Loading: A slight increase in the catalyst amount can sometimes drive the reaction to completion. However, be cautious as excessive acid can lead to side reactions.
-
Switch Catalyst: If a mild catalyst like PPTS is ineffective, consider a stronger acid like p-TsOH, but monitor for potential side reactions.
-
Possible Cause 2: Poor Quality of this compound
-
Troubleshooting Steps:
-
Check for Purity: this compound can degrade over time. It is advisable to use freshly distilled or a recently purchased bottle. Purity can be checked by ¹H NMR.
-
Use a Slight Excess: Employing a small excess (1.1 to 1.5 equivalents) of this compound can help compensate for any minor impurities or volatility.
-
Possible Cause 3: Inappropriate Reaction Temperature
-
Troubleshooting Steps:
-
Optimize Temperature: Most protection reactions with this compound are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. However, higher temperatures can promote side reactions. For highly sensitive substrates, cooling the reaction (e.g., to 0 °C) might be necessary to prevent degradation.
-
Possible Cause 4: Presence of Water in the Reaction Mixture
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the formed acetal or compete with the alcohol for reaction with the protonated this compound. Use anhydrous solvents and dry glassware. If necessary, add a drying agent like molecular sieves to the reaction mixture.
-
Possible Cause 5: Steric Hindrance of the Alcohol
-
Troubleshooting Steps:
-
Prolong Reaction Time: Sterically hindered alcohols (secondary or tertiary) will react more slowly. Increase the reaction time and monitor the progress by TLC or GC.
-
Increase Temperature: As mentioned, carefully increasing the temperature can help overcome the activation energy barrier for sterically demanding substrates.
-
Use a More Active Catalyst: A stronger acid catalyst might be required for hindered alcohols.
-
Problem: Formation of Side Products
Possible Side Reaction: Polymerization of this compound
-
Cause: This can be initiated by an excess of a strong acid catalyst or elevated temperatures.
-
Solution:
-
Use a milder catalyst (e.g., PPTS).
-
Maintain a lower reaction temperature.
-
Add the acid catalyst slowly to the reaction mixture.
-
Possible Side Reaction: Degradation of Acid-Sensitive Substrates
-
Cause: The starting material or the product may contain other functional groups that are not stable under acidic conditions.
-
Solution:
-
Use the mildest possible catalyst (e.g., PPTS or an acidic resin).
-
Keep the reaction temperature low.
-
Minimize the reaction time by closely monitoring its progress.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on the yield of the protection reaction of a primary alcohol with this compound.
| Catalyst (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| p-TsOH (0.05) | Dichloromethane (B109758) | 25 | 2 | >95 |
| PPTS (0.1) | Dichloromethane | 25 | 4 | >90 |
| Amberlyst® 15 (cat.) | Dichloromethane | 25 | 6 | >85 |
| p-TsOH (0.05) | Tetrahydrofuran | 40 | 1 | >95 |
Experimental Protocol: Protection of Benzyl (B1604629) Alcohol with this compound
This protocol provides a general procedure for the protection of a primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound (freshly distilled)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane, add this compound (1.2 eq).
-
To this stirred solution, add pyridinium p-toluenesulfonate (0.1 eq) in one portion at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Simplified reaction pathway for alcohol protection.
effect of catalyst choice on the efficiency of 2-Ethoxypropene reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the effect of catalyst choice on the efficiency of 2-ethoxypropene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, primarily through the addition of ethanol (B145695) to a propyne (B1212725) source, is typically catalyzed by either Brønsted acids or bases. Common choices include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are frequently employed for this reaction.[1]
-
Bases: Strong bases such as sodium hydroxide (B78521) (NaOH) can also effectively catalyze the reaction.
Q2: How does the choice between a homogeneous acid catalyst (like H₂SO₄) and a heterogeneous acid catalyst (like an ion-exchange resin) affect the synthesis of this compound?
A2: The choice between a homogeneous and a heterogeneous acid catalyst impacts several aspects of the reaction:
-
Activity and Reaction Conditions: Homogeneous catalysts like sulfuric acid often exhibit high activity, allowing for faster reaction rates at lower temperatures. However, they can be corrosive and difficult to separate from the product mixture.
-
Separation and Reusability: Heterogeneous catalysts, such as ion-exchange resins, are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. This makes the process more environmentally friendly and cost-effective.[2]
-
Selectivity: Heterogeneous catalysts can sometimes offer higher selectivity towards the desired product, minimizing the formation of byproducts.
Q3: What are the typical side reactions observed during the acid-catalyzed synthesis of this compound?
A3: In acid-catalyzed reactions for this compound synthesis, several side reactions can occur, leading to the formation of impurities. These may include:
-
Polymerization: The vinyl ether product, this compound, can undergo polymerization in the presence of acid catalysts.
-
Formation of Acetals: The reaction of this compound with ethanol can lead to the formation of 2,2-diethoxypropane.
-
Etherification of Ethanol: Self-condensation of ethanol can produce diethyl ether, especially at higher temperatures.
Careful control of reaction conditions such as temperature, reaction time, and catalyst concentration is crucial to minimize these side reactions.
Q4: What factors should be considered when selecting a catalyst for the polymerization of this compound?
A4: The polymerization of vinyl ethers like this compound is typically a cationic polymerization process. Key factors for catalyst selection include:
-
Catalyst Activity: Lewis acids are common initiators for the cationic polymerization of vinyl ethers. The strength of the Lewis acid will influence the rate of polymerization.
-
Control over Polymer Properties: The choice of catalyst and reaction conditions can affect the molecular weight, molecular weight distribution (polydispersity), and stereochemistry of the resulting polymer.
-
Functional Group Tolerance: The chosen catalyst should be compatible with other functional groups present in the monomer or solvent.
Q5: Can palladium catalysts be used in reactions involving this compound?
A5: Yes, palladium complexes are effective catalysts for various reactions involving vinyl ethers, including transfer vinylation reactions.[3] In these reactions, the vinyl group of a vinyl ether can be transferred to an alcohol. While not a direct synthesis of this compound, this demonstrates the utility of palladium catalysts in transforming vinyl ethers. The efficiency of these reactions is highly dependent on the choice of ligands and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis with Acid Catalysts
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation (Solid Acid Catalysts) | - Fouling: The catalyst pores may be blocked by polymeric byproducts or other impurities. Wash the catalyst with a suitable solvent to remove adsorbed species. - Leaching of Active Sites: For supported catalysts, the active species may leach into the reaction medium. Consider using a catalyst with better stability under the reaction conditions. - Regeneration: If washing is insufficient, regeneration of the catalyst may be necessary. For ion-exchange resins, this can sometimes be achieved by washing with a strong acid. |
| Equilibrium Limitation | The reaction to form this compound is reversible. To drive the reaction towards the product, consider removing one of the products (e.g., by distillation if boiling points allow) as it is formed. |
| Suboptimal Reaction Conditions | - Temperature: Too low a temperature may result in a slow reaction rate, while too high a temperature can promote side reactions and catalyst degradation. Optimize the reaction temperature. - Catalyst Loading: Insufficient catalyst will lead to a slow reaction. Conversely, excessive catalyst can increase the rate of side reactions. Optimize the catalyst loading. - Reactant Purity: Impurities in the ethanol or propyne source can poison the catalyst. Ensure high purity of starting materials. |
| Poor Mixing | In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. Ensure vigorous stirring. |
Issue 2: Catalyst Poisoning in Palladium-Catalyzed Reactions
| Possible Cause | Troubleshooting Steps |
| Impurities in Substrates or Solvents | - Sulfur, Phosphorus, or Amine Compounds: These are common poisons for palladium catalysts. Purify starting materials and solvents before use.[4][5] - Water: Ensure anhydrous conditions, as water can interfere with the catalytic cycle. |
| Ligand Degradation | Phosphine ligands can be sensitive to oxidation. Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Inactive Palladium Species | The active Pd(0) species can aggregate to form inactive palladium black. This can sometimes be mitigated by using appropriate ligands that stabilize the catalytic species or by adjusting the reaction temperature.[6] |
| Incomplete Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure that the reduction to the active Pd(0) species is complete. This can be influenced by the choice of solvent, base, and temperature.[7] |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Catalyst Type | Typical Reaction Conditions | Yield (%) | Selectivity (%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Moderate temperature | Generally high | Moderate | High activity, low cost | Corrosive, difficult to separate, can lead to side reactions |
| Ion-Exchange Resin (e.g., Amberlyst-15) | Heterogeneous Acid | Reflux in a suitable solvent | Good to excellent | High | Easy to separate and recycle, less corrosive, high selectivity[2][8] | Lower activity than H₂SO₄, potential for deactivation |
| Sodium Hydroxide (NaOH) | Homogeneous Base | Elevated temperature and pressure | Good | Good | Avoids acid-catalyzed side reactions | Requires more forcing conditions, product separation can be challenging |
Note: The yields and selectivities are representative and can vary significantly based on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using an Acidic Ion-Exchange Resin (Amberlyst-15)
Materials:
-
Ethanol (anhydrous)
-
Propyne (or a suitable precursor like 2-chloropropene)
-
Amberlyst-15 ion-exchange resin (pre-dried)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at a suitable temperature (e.g., 80-100 °C) overnight to remove any adsorbed water.
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere.
-
Charging Reactants: Under an inert atmosphere, add the dried Amberlyst-15 (typically 5-10 wt% relative to the limiting reagent) to the flask. Add the anhydrous solvent, followed by anhydrous ethanol.
-
Addition of Propyne Source: If using gaseous propyne, bubble it through the stirred reaction mixture at a controlled rate. If using a liquid precursor, add it dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent and dried for reuse.
-
Purification: The filtrate contains the product, this compound, along with unreacted starting materials and any soluble byproducts. Purify the product by fractional distillation.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
managing the volatility and flammability of 2-Ethoxypropene in the lab
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the volatility and flammability of 2-Ethoxypropene in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common concerns and potential issues encountered during experiments involving this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] Its high volatility means it can easily form explosive mixtures with air.[2][3] The vapors are heavier than air and can travel to a distant ignition source.[3] It is also harmful if swallowed and causes skin and serious eye irritation.[1][4]
Q2: I smell a faint sweet odor in the lab, even though the container of this compound is closed. What should I do?
A2: Immediately ensure the container is tightly sealed. This compound is described as having a mild, sweet odor and is volatile.[5] Even a poorly sealed container can release vapors. Increase ventilation in the area by opening a fume hood sash. If the odor persists, evacuate the immediate area and consult your institution's environmental health and safety (EHS) office.
Q3: Can I store this compound in a standard laboratory refrigerator or freezer?
A3: No, unless the refrigerator or freezer is specifically designed and approved for the storage of flammable liquids (i.e., explosion-proof).[6] Standard refrigerators have ignition sources like internal lights and thermostats that can ignite flammable vapors.
Q4: What should I do in case of a small spill of this compound?
A4: For a small spill, alert others in the immediate vicinity. If it is safe to do so, eliminate all nearby ignition sources.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[3][4] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6] Ensure the area is well-ventilated to disperse any remaining vapors.[4]
Q5: My experiment requires heating this compound. What is the safest way to do this?
A5: Never heat this compound with an open flame.[6][10] Use a regulated heating source such as a heating mantle, oil bath, or steam bath connected to a temperature controller.[10] All heating should be conducted within a certified chemical fume hood to control vapor accumulation.[8]
Q6: How can I minimize the risk of static discharge igniting this compound vapors?
A6: When transferring this compound between metal containers, especially in larger quantities, it is crucial to bond and ground the containers to prevent the buildup of static electricity.[6][10] This provides a conductive pathway for any static charge to dissipate safely.
Q7: What are the signs of peroxide formation in this compound, and how can I manage this risk?
A7: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time.[11] While visual signs like crystal formation around the container cap are a late-stage indicator of severe peroxide contamination, it's crucial to manage this risk proactively.[8] Purchase this compound with inhibitors when possible, store it in a cool, dark, and tightly sealed container, and label it with the date it was received and opened.[11][12] Regularly test for peroxides, especially before any distillation or concentration steps.[11] Dispose of the chemical before its expiration date or if peroxides are detected at hazardous levels.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [1][5] |
| Molecular Weight | 86.13 g/mol | [1][5] |
| Boiling Point | 61.2 - 64 °C | [4][14][15] |
| Flash Point | -22 °C | [16][17] |
| Density | 0.766 - 0.8 g/cm³ | [4][14] |
| Vapor Pressure | 179 mmHg at 25°C | [8] |
Experimental Protocol: Protection of a Primary Alcohol using this compound
This protocol details the use of this compound as a protecting group for a primary alcohol, a common procedure in organic synthesis. This reaction forms an acetal (B89532) that is stable to basic and nucleophilic conditions.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Catalyst: Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Inert gas (Nitrogen or Argon)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Magnetic stir plate
-
Ice bath
Procedure:
-
Preparation:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon.
-
Ensure all glassware is completely dry to prevent unwanted side reactions.
-
-
Reaction Setup:
-
In the flask, dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add the catalyst, pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Begin stirring the solution at room temperature.
-
-
Addition of this compound:
-
Slowly add this compound (1.5 equivalents) to the reaction mixture via syringe through the septum. The addition should be done carefully to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected alcohol.
-
Safety Precautions for this Protocol:
-
All manipulations of this compound and anhydrous solvents must be performed in a certified chemical fume hood.[8]
-
Wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6][9]
-
Ensure all ignition sources are absent from the work area.[2]
-
Dispose of all chemical waste according to institutional guidelines.[6]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from procurement to disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. This compound | 926-66-9 [chemicalbook.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. purdue.edu [purdue.edu]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. bu.edu [bu.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ehs.tcu.edu [ehs.tcu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
strategies to minimize the formation of oligomers during 2-Ethoxypropene polymerization
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the formation of oligomers during the cationic polymerization of 2-ethoxypropene.
Frequently Asked Questions (FAQs)
Q1: What are oligomers and why are they a concern in this compound polymerization?
A1: Oligomers are low molecular weight byproducts that form during polymerization instead of the desired high molecular weight polymer. In the context of this compound, their presence leads to a final product with a broad molecular weight distribution (polydispersity), which can negatively impact material properties such as thermal stability and mechanical strength. For applications requiring well-defined polymers, such as in drug delivery or advanced materials, minimizing oligomers is critical.
Q2: What is the primary cause of oligomer formation in this process?
A2: The primary cause is the high reactivity of the growing polymer chain's active site, which is a carbocation.[1] This reactive carbocation is susceptible to chain transfer reactions, where the growth of a polymer chain is prematurely terminated by transferring the positive charge to another molecule, such as a monomer, solvent, or an impurity.[2][3] This event stops the existing chain and starts a new, short one, leading to the accumulation of oligomers.
Q3: What is living cationic polymerization and how does it prevent oligomer formation?
A3: Living cationic polymerization is a technique designed to synthesize well-defined polymers with controlled molecular weight and a narrow molecular weight distribution.[1] It minimizes the side reactions of chain transfer and termination that produce oligomers.[3] This is achieved by creating a dynamic equilibrium between a reactive (propagating) carbocationic species and a dormant (non-reactive) species. Since the rate of this exchange is much faster than the rate of polymer growth, all chains grow at a similar rate, resulting in a uniform polymer product with minimal oligomer content.[3]
Q4: What are the most critical experimental parameters to control to achieve a successful polymerization?
A4: The most critical parameters are:
-
Temperature: Lowering the reaction temperature is a key strategy to stabilize the highly reactive carbocationic species and suppress chain transfer reactions.[2]
-
Initiator/Catalyst System: The choice of initiator is crucial for controlling the polymerization.[1] Systems that generate a stable carbocation, often involving a combination of a weak protonic acid and a Lewis acid, are preferred for living polymerization.[3]
-
Solvent: The solvent's polarity and ability to solvate ions can dramatically influence the reaction. Non-polar or weakly coordinating solvents are often used to maintain the desired equilibrium between active and dormant species.
-
Purity of Reagents: Cationic polymerization is extremely sensitive to impurities, especially water and alcohols, which can act as terminating or chain transfer agents.[3] Rigorous purification of the monomer, solvent, and inert reaction conditions are essential.
Q5: Which initiator systems are recommended for the controlled polymerization of this compound?
A5: For vinyl ethers like this compound, several systems have been developed to achieve living cationic polymerization. Effective systems often involve an initiating species that provides a stabilized counter-ion to the growing carbocation chain. Examples include combinations of a proton source like hydrogen iodide (HI) with an activator like iodine (I₂) or zinc halides.[3] More advanced systems use specific organic acids or Lewis acids to achieve a high degree of control over the polymerization process.[1][2]
Troubleshooting Guide
Uncontrolled polymerization can lead to undesirable outcomes. The table below outlines common issues, their probable causes, and recommended solutions to minimize oligomer formation.
| Problem | Potential Cause | Recommended Solution | Citations |
| High Oligomer Content / Broad Molecular Weight Distribution (High PDI) | 1. Chain Transfer: The active carbocation is prematurely terminated by transferring its charge to a monomer, solvent, or impurity. | 1a. Lower Temperature: Conduct the polymerization at low temperatures (e.g., -78°C to 0°C) to stabilize the carbocation. 1b. Purify Reagents: Rigorously dry and purify the monomer and solvent to remove water and other protic impurities. 1c. Solvent Choice: Use a non-polar, non-coordinating solvent like toluene (B28343) or hexane. | [2][3] |
| 2. Unstable Propagating Species: The initiator system fails to adequately stabilize the growing carbocation, leading to side reactions. | 2a. Use a Living System: Employ an initiator system known for living vinyl ether polymerization, such as HI/I₂ or a suitable Lewis acid/proton source combination. 2b. Add a Common Ion Salt: Introduce a salt with the same anion as the propagating species to suppress dissociation into highly reactive free ions. | [1][3] | |
| 3. High Initiator Concentration: An excessive concentration of the initiator can lead to a high number of initiated chains that terminate early. | 3. Optimize Ratios: Carefully control and optimize the initiator-to-monomer ratio based on the target molecular weight. | ||
| Premature Reaction Termination | 1. Impurities: The presence of terminating agents, most commonly water, in the reaction system. | 1a. Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 1b. Reagent Drying: Use freshly distilled solvents and monomers over appropriate drying agents. | [3] |
| Inconsistent Polymerization Results | 1. Atmospheric Contamination: Exposure to air and moisture can interfere with the sensitive cationic process. | 1. Use Schlenk Line or Glovebox: Perform all manipulations of reagents and the polymerization itself using standard air-free techniques. | [4] |
| 2. Temperature Fluctuations: Inconsistent temperature control can alter the rates of propagation and chain transfer, leading to variability. | 2. Maintain Constant Temperature: Use a reliable cryostat or cooling bath to ensure a stable reaction temperature throughout the experiment. | [5][6] |
Experimental Protocol: Controlled Cationic Polymerization of this compound
This protocol describes a general method for the living cationic polymerization of this compound using a hydrogen iodide/zinc iodide (HI/ZnI₂) initiating system, which is designed to minimize oligomer formation.
Materials:
-
This compound (monomer)
-
Hydrogen Iodide (HI) solution in a non-polar solvent (initiator)
-
Zinc Iodide (ZnI₂) (Lewis acid activator)
-
Toluene (solvent)
-
Methanol (B129727) (terminating agent)
-
Calcium hydride (CaH₂) (drying agent)
-
Inert gas (Nitrogen or Argon)
Reagent Purification:
-
Toluene: Reflux over CaH₂ for at least 24 hours under an inert atmosphere, then distill directly into the reaction flask or a storage vessel.
-
This compound: Stir over CaH₂ overnight, then distill under reduced pressure. Store under an inert atmosphere and protect from light.
Experimental Procedure:
-
Setup: Assemble a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Charging:
-
Add the desired amount of anhydrous ZnI₂ to the flask.
-
Transfer the purified, anhydrous toluene to the flask via cannula or a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., -40°C) using a suitable cooling bath.
-
-
Initiation:
-
Add the purified this compound monomer to the cold solvent/activator mixture and allow the temperature to re-equilibrate.
-
Slowly add the HI solution dropwise via syringe to initiate the polymerization. The solution may undergo a color change.
-
-
Propagation: Allow the reaction to stir at the set temperature for the desired time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots for analysis if required.
-
Termination: Quench the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Purification:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove residual monomer and initiator.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
-
Characterization:
-
Gel Permeation Chromatography (GPC/SEC): Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer. A low PDI (typically <1.2) and a monomodal distribution indicate a well-controlled polymerization with minimal oligomer formation.
Visualization
The following diagram illustrates the logical workflow for troubleshooting oligomer formation during this compound polymerization.
Caption: Troubleshooting workflow for minimizing oligomers.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
analytical methods for detecting impurities in 2-Ethoxypropene samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting and quantifying impurities in 2-Ethoxypropene samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can originate from various stages, including synthesis, storage, and handling.[1][2] They are generally classified as organic, inorganic, or residual solvents.[1]
-
Organic Impurities: These can include starting materials, by-products from the synthesis, and degradation products.[1] For this compound, potential impurities could be:
-
Starting Materials/Reagents: Acetaldehyde (B116499), ethanol, and any catalysts used in the synthesis.
-
By-products: Diethyl ether, and other vinyl ethers or acetals formed through side reactions.
-
Degradation Products: this compound is susceptible to hydrolysis, especially in the presence of moisture or acids, which can lead to the formation of acetaldehyde and ethanol.
-
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[2]
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification process.[1]
Q2: Which primary analytical technique is recommended for analyzing impurities in this compound?
Gas Chromatography (GC) is the most suitable and widely used technique for analyzing volatile organic compounds like this compound and its likely impurities.[1][3] GC, particularly when coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, provides excellent separation and sensitivity for volatile organic impurities.[4][5]
Q3: How can I identify an unknown impurity detected in my sample?
Identifying an unknown impurity typically requires a combination of techniques. A common workflow involves:
-
Separation: Isolate the impurity from the main this compound peak using a high-resolution separation technique, primarily high-resolution Gas Chromatography.
-
Preliminary Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the mass spectrum of the unknown impurity. This provides crucial information about its molecular weight and fragmentation pattern, which can be compared against spectral libraries.[5][6]
-
Structural Elucidation: For definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[7][8] It provides detailed information about the molecular structure. Isolation of the impurity, often by preparative chromatography, may be necessary to obtain a sufficient quantity for NMR analysis.[8][9]
-
Confirmation: The ultimate confirmation is achieved by synthesizing the proposed impurity structure and comparing its chromatographic and spectroscopic data with the unknown impurity.[9]
Q4: What are the key validation parameters for an impurity detection method according to regulatory guidelines?
Analytical methods for impurity quantification must be validated to ensure they are reliable, accurate, and fit for purpose. Key validation characteristics are defined by guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[10][11][12] The main parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[11][13]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][13]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11][12]
-
Accuracy: The closeness of the results to the true value.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected.[13]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
Analytical Methods and Experimental Protocols
A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.
Method 1: Gas Chromatography (GC-FID/MS)
GC is the primary technique for purity assessment and detection of volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.
-
Column: A capillary column with a non-polar or mid-polarity stationary phase is recommended for good separation of volatile organic compounds. A common choice is a 5% Phenyl Polysiloxane phase.
-
Example: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Mode: Split injection (e.g., split ratio 50:1 to prevent column overload).
-
Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector:
-
FID Temperature: 280 °C.
-
MS (if used): Transfer line temperature of 280 °C; ion source temperature of 230 °C; scan range of m/z 35-400.
-
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1000 µg/mL).
Method 2: Spectroscopic Analysis for Structural Elucidation
For definitive structural identification of unknown impurities, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information.[7][8] Key experiments include 1H, 13C, COSY, HSQC, and HMBC. The impurity often needs to be isolated and concentrated before analysis.[7][9]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides molecular weight and fragmentation data, which are crucial for identification.[5][6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity.[6]
Data Presentation: Method Comparison
The choice of analytical method depends on the specific requirements of the analysis.
| Technique | Primary Use | Advantages | Limitations |
| GC-FID | Quantification of volatile impurities | High precision, robustness, wide linear range | Does not provide structural information for identification |
| GC-MS | Identification of volatile impurities | High sensitivity, provides structural information (mass spectrum) | Quantification can be less precise than FID without proper calibration |
| HPLC-UV | Analysis of non-volatile or thermally unstable impurities | Versatile, wide range of stationary phases | This compound and its likely impurities are highly volatile, making it less suitable |
| NMR | Definitive structural elucidation of unknown impurities | Provides unambiguous molecular structure | Lower sensitivity, requires higher sample amounts (often needs isolation of impurity) |
Visualizations
Workflow for Impurity Identification and Characterization
Caption: General workflow for impurity identification and characterization.
Logical Relationships in Impurity Analysis
Caption: Relationship between techniques in impurity profiling.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q: Why am I seeing broad or tailing peaks?
| Potential Cause | Suggested Solution |
| Column activity/degradation | Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column inlet or replace the column. |
| Active sites in the injector | Clean or replace the injector liner and septum. Use a deactivated liner.[15] |
| Column temperature too low | Increase the oven temperature or the temperature ramp rate, ensuring it does not exceed the column's maximum limit. |
| Column overloading | Reduce the injection volume or increase the split ratio.[16] |
Q: Why are there "ghost peaks" (peaks appearing in blank runs)?
| Potential Cause | Suggested Solution |
| Contaminated injector/septum | Replace the septum and clean the injector liner. Septum bleed is a common cause.[15][16] |
| Carryover from previous injection | Run a solvent blank after a concentrated sample. Increase the final oven temperature or hold time to "bake out" contaminants.[15] |
| Contaminated carrier gas | Ensure high-purity carrier gas is used and that gas traps/filters are functional and not expired.[15][17] |
Q: Why is my retention time shifting?
| Potential Cause | Suggested Solution |
| Fluctuations in carrier gas flow rate | Check for leaks in the system using an electronic leak detector. Verify the gas pressure and flow settings.[17] |
| Changes in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Column aging | Over time, the stationary phase can degrade, leading to changes in retention. If shifts are significant and persistent, the column may need replacement. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
While less common for this specific analyte, HPLC may be used for non-volatile impurities.
Q: Why is the system pressure high or fluctuating?
| Potential Cause | Suggested Solution |
| Blockage in the system | Check for blockages in the column frit, tubing, or injector. Reverse-flush the column (if permissible) or replace the frit.[18][19] |
| Buffer precipitation | If using buffered mobile phases, ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with water.[19] |
| Air bubbles in the pump | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[18] |
Q: Why am I observing split or distorted peaks?
| Potential Cause | Suggested Solution |
| Partially blocked column frit | Replace the column inlet frit. Use a guard column to protect the analytical column.[19] |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, reduce the injection volume.[20] |
| Column void or damage | A void at the head of the column can cause peak splitting. This usually requires column replacement.[19] |
Troubleshooting Decision Tree for GC Analysis
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. tijer.org [tijer.org]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. veeprho.com [veeprho.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. ijcr.info [ijcr.info]
- 15. agilent.com [agilent.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. lcms.cz [lcms.cz]
- 20. HPLCトラブルシューティングガイド [sigmaaldrich.com]
influence of solvent and temperature on 2-Ethoxypropene reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction kinetics of 2-ethoxypropene, with a focus on the influence of solvent and temperature.
Troubleshooting Guides
This section addresses common issues encountered during experiments on this compound reaction kinetics.
| Issue | Possible Causes | Troubleshooting Steps |
| Slow or incomplete reaction | 1. Insufficient acid catalyst concentration: The hydrolysis of this compound is acid-catalyzed.[1] 2. Low temperature: Reaction rates are generally lower at lower temperatures. 3. Inappropriate solvent: The solvent can significantly influence reaction rates. Protic solvents may participate in the reaction, while the polarity of the solvent affects the stability of charged intermediates. 4. Poor reagent quality: Impurities in this compound or the solvent can inhibit the reaction. | 1. Increase catalyst concentration: Gradually increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄) and monitor the reaction progress. 2. Increase temperature: Raise the reaction temperature in controlled increments. Ensure the temperature does not lead to unwanted side reactions or solvent evaporation. 3. Solvent selection: Consider using a more polar solvent to stabilize the carbocation intermediate formed during hydrolysis. For other reactions, the choice of solvent will depend on the specific mechanism. 4. Purify reagents: Distill this compound and the solvent before use. Ensure reagents are stored under appropriate conditions to prevent degradation. |
| Inconsistent or irreproducible kinetic data | 1. Temperature fluctuations: Even small variations in temperature can significantly affect reaction rates. 2. Inaccurate concentration measurements: Errors in preparing stock solutions or in measuring concentrations during the reaction will lead to inconsistent data. 3. Inadequate mixing: If the reactants are not well-mixed, the local concentrations may vary, leading to non-uniform reaction rates. 4. Side reactions: this compound can undergo polymerization or other side reactions, especially in the presence of strong acids or high temperatures.[2] | 1. Use a thermostatted bath: Maintain a constant temperature with a water bath or a temperature-controlled reaction block. 2. Calibrate instruments: Ensure all volumetric glassware and analytical instruments (e.g., spectrophotometer, GC) are properly calibrated. Prepare fresh standard solutions for calibration. 3. Ensure efficient stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. 4. Monitor for side products: Use techniques like NMR or GC-MS to identify any potential side products. Adjust reaction conditions (e.g., lower temperature, use a less concentrated acid) to minimize side reactions. |
| Precipitate formation | 1. Low solubility of reactants or products: The starting material or product may not be fully soluble in the chosen solvent at the reaction temperature. 2. Polymerization: Acid-catalyzed polymerization of this compound can lead to the formation of insoluble polymers. | 1. Change solvent or solvent mixture: Use a solvent system in which all components are soluble. A co-solvent might be necessary. 2. Modify reaction conditions: Lower the concentration of the acid catalyst or the reaction temperature to reduce the rate of polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The acid-catalyzed hydrolysis of vinyl ethers like this compound typically proceeds via a mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl group.[1] This forms a resonance-stabilized carbocation intermediate. Subsequent rapid reaction with water and decomposition of the hemiacetal yields the final products, which are acetone (B3395972) and ethanol.
Q2: How does solvent polarity affect the reaction rate of this compound hydrolysis?
A2: For the acid-catalyzed hydrolysis, which proceeds through a charged carbocation intermediate, polar solvents are generally expected to increase the reaction rate. This is because polar solvents can stabilize the charged transition state, lowering the activation energy of the reaction. The specific effect will depend on whether the solvent is protic or aprotic.
Q3: What is the expected effect of temperature on the reaction kinetics?
A3: According to the Arrhenius equation, the rate constant of a chemical reaction increases with temperature. Therefore, increasing the temperature will accelerate the hydrolysis of this compound. However, it is crucial to control the temperature to avoid unwanted side reactions like polymerization.
Q4: What are the typical products of the acid-catalyzed hydrolysis of this compound?
A4: The acid-catalyzed hydrolysis of this compound yields acetone and ethanol.
Q5: Can this compound undergo other reactions under acidic conditions?
A5: Yes, besides hydrolysis, this compound can undergo acid-catalyzed polymerization, especially at higher concentrations of acid and/or higher temperatures.[2] It can also participate in addition reactions with other nucleophiles present in the reaction mixture.
Quantitative Data
Due to a lack of extensive published experimental data specifically for the acid-catalyzed hydrolysis of this compound across a wide range of solvents and temperatures, the following tables provide illustrative data based on the general behavior of vinyl ether hydrolysis. Researchers should determine these values experimentally for their specific systems.
Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Hydrolysis of this compound in Different Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Solvent Type | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Water | 80.1 | Protic | k₁ |
| Methanol | 32.7 | Protic | k₂ (< k₁) |
| Ethanol | 24.5 | Protic | k₃ (< k₂) |
| Acetonitrile | 37.5 | Aprotic | k₄ |
| Dioxane | 2.2 | Aprotic | k₅ (<< k₁) |
Note: This table is for illustrative purposes. The actual rate constants will need to be determined experimentally. The trend of decreasing rate with decreasing polarity for protic solvents is generally expected for this type of reaction.
Table 2: Hypothetical Temperature Dependence of the Rate Constant for the Acid-Catalyzed Hydrolysis of this compound in Aqueous Solution
| Temperature (°C) | Temperature (K) | Hypothetical Rate Constant (k, s⁻¹) |
| 25 | 298.15 | k298 |
| 35 | 308.15 | k308 (> k298) |
| 45 | 318.15 | k318 (> k308) |
Note: This table illustrates the expected increase in the rate constant with temperature. The activation energy for the reaction can be determined from an Arrhenius plot of ln(k) vs. 1/T. For the gas-phase thermal elimination of this compound, an Arrhenius equation has been reported as log k(s⁻¹) = (13.36 +/- 0.33) - (188.8 +/- 3.4) kJ mol⁻¹ / (2.303RT).[3]
Experimental Protocols
Methodology for Determining the Kinetics of Acid-Catalyzed Hydrolysis of this compound
This protocol describes a general method for studying the kinetics of the acid-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound (purified by distillation)
-
Solvent of choice (e.g., water, aqueous buffer, organic solvent)
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Quenching solution (e.g., a solution of a suitable base like sodium bicarbonate if needed)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stirring mechanism for cuvettes (if available)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of acid solutions of different concentrations in the same solvent.
3. Experimental Procedure:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of this compound. This should be determined beforehand by running a UV-Vis spectrum of a dilute solution of this compound.
-
Equilibrate the acid solution in a cuvette inside the temperature-controlled cell holder of the spectrophotometer to the desired reaction temperature.
-
To initiate the reaction, inject a small, known volume of the this compound stock solution into the cuvette containing the acid solution.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
Repeat the experiment at different acid concentrations and different temperatures.
4. Data Analysis:
-
The observed rate constant (kobs) for a pseudo-first-order reaction can be determined by fitting the absorbance vs. time data to the integrated rate law: ln(At - A∞) = -kobst + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.
-
The second-order rate constant (k) can be determined from the slope of a plot of kobs versus the acid concentration.
-
The activation energy (Ea) can be calculated from the slope of an Arrhenius plot of ln(k) versus 1/T.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of hydrolysis.
Caption: Troubleshooting logic for kinetic experiments.
References
preventing the premature deprotection of 2-Ethoxypropene protected groups
Welcome to the technical support center for the application of 2-ethoxypropene as a protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this acid-labile protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protecting group and why is it used?
The this compound protecting group is used to temporarily mask the hydroxyl functional group in a molecule. It reacts with an alcohol in the presence of an acid catalyst to form a stable ketal, specifically a 2-(2-ethoxypropoxy)propane derivative. This protection prevents the acidic proton and the nucleophilicity of the hydroxyl group from interfering with subsequent reactions in a multi-step synthesis. Its primary advantage is its high sensitivity to acidic conditions, allowing for mild deprotection, while remaining robust under basic and nucleophilic conditions.
Q2: Under what conditions is the this compound protecting group stable?
The 2-(2-ethoxypropoxy)propane group is generally stable under the following conditions:
-
Basic conditions: It is resistant to strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
-
Nucleophilic conditions: It is compatible with a wide range of nucleophiles, including organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, as well as enolates and Wittig reagents.
-
Reductive conditions: It is stable to common reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (e.g., H₂/Pd).
-
Oxidative conditions: It can withstand many common oxidizing agents.
Q3: What are the typical conditions for deprotection?
Deprotection is achieved under acidic conditions. The lability of the group allows for a range of acidic reagents to be used, from mild to strong, depending on the sensitivity of the substrate. Common deprotection methods include:
-
Aqueous acetic acid
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Lewis acids in the presence of a proton source
Troubleshooting Guide: Preventing Premature Deprotection
Premature cleavage of the this compound protecting group is a common issue that can lead to side reactions and reduced yields. This guide provides solutions to common problems encountered during a multi-step synthesis.
Problem 1: Loss of the protecting group during purification by silica (B1680970) gel chromatography.
-
Cause: Silica gel is inherently acidic and can catalyze the hydrolysis of the acid-labile 2-(2-ethoxypropoxy)propane group.
-
Solution:
-
Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) in the eluent (e.g., 0.1-1% Et₃N), and then flush with the pure eluent.
-
Use a Buffered Eluent: Add a small amount of a volatile base like triethylamine or pyridine (B92270) to the eluent system to maintain a neutral pH.
-
Alternative Purification Methods: If the compound is still unstable, consider alternative purification techniques such as neutral alumina (B75360) chromatography, preparative thin-layer chromatography (TLC) on neutralized plates, or crystallization.
-
Problem 2: Partial or complete deprotection during a reaction step.
-
Cause: The reaction conditions may be inadvertently acidic. This can arise from acidic reagents, byproducts, or even acidic impurities in solvents.
-
Solution:
-
Reagent Purity: Ensure all reagents and solvents are pure and free from acidic contaminants. For example, some grades of chloroform (B151607) can contain trace amounts of HCl.
-
Scavenge Acidic Byproducts: If the reaction generates acidic byproducts, consider adding a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or proton sponge®, to the reaction mixture.
-
Lewis Acid Sensitivity: Be aware that some Lewis acids, even if used for other purposes in the reaction, can catalyze the cleavage of this protecting group. If a Lewis acid is required, choose the mildest one possible and perform the reaction at a low temperature.
-
Problem 3: Unexpected deprotection during an aqueous workup.
-
Cause: The pH of the aqueous solution used in the workup may be too low.
-
Solution:
-
Use Basic or Neutral Washes: During the workup, use saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7) instead of water or acidic solutions to wash the organic layer.
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible to minimize the contact time between the protected compound and the aqueous phase.
-
Avoid Emulsions: Emulsions can prolong contact with the aqueous phase. If an emulsion forms, try adding brine to break it.
-
Quantitative Data: Stability of 2-Alkoxypropan-2-yl Protecting Groups
The stability of the 2-(2-ethoxypropoxy)propane protecting group is analogous to other 2-alkoxypropan-2-yl groups. The following table summarizes the relative rates of hydrolytic cleavage for similar protecting groups, providing insight into their acid lability.[1]
| 2-Alkoxypropan-2-yl Group | Relative Rate of Cleavage (krel) at pH 4.94 |
| Cyclohexyloxy | 7.7 |
| Isopropoxy | 7.4 |
| Methoxy (B1213986) (analogous to Ethoxy) | 1 |
| Benzyloxy | 0.6 |
| 2,2,2-Trifluoroethyloxy | 0.04 |
Data adapted from a study on 2'-deoxythymidine derivatives. The ethoxy group is expected to have a reactivity very similar to the methoxy group.[1] This data illustrates that electron-donating alkyl groups (like cyclohexyl and isopropyl) increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups (like trifluoroethyl) significantly decrease the rate.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound with pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Add PPTS to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
Protocol 2: Deprotection of a 2-(2-Ethoxypropoxy)propane Protected Alcohol
This protocol outlines a mild deprotection procedure using aqueous acetic acid.
Materials:
-
Protected alcohol (1.0 eq)
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizations
The following diagrams illustrate the key chemical transformations and a troubleshooting workflow.
Caption: Protection and deprotection of an alcohol using this compound.
Caption: Troubleshooting workflow for premature deprotection.
References
Validation & Comparative
A Comparative Analysis of 2-Ethoxypropene and 2-Methoxypropene as Protecting Groups for Alcohols
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the arsenal (B13267) of protecting groups for alcohols, acetals formed from enol ethers offer a reliable and readily cleavable option. This guide provides a detailed comparative analysis of two such reagents, 2-ethoxypropene and 2-methoxypropene (B42093), for the protection of hydroxyl functionalities. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed choice between these two valuable synthetic tools.
Introduction to 2-Alkoxypropenes as Protecting Groups
2-Methoxypropene and this compound react with alcohols under acidic catalysis to form 2'-alkoxy-2'-propyl (isopropoxy) ethers, effectively masking the hydroxyl group. These protecting groups are formally acetals and are characterized by their stability to a wide range of non-acidic reagents and their facile cleavage under mild acidic conditions. The choice between the methoxy (B1213986) and ethoxy derivatives often hinges on subtle differences in their reactivity, stability, and physical properties.
Quantitative Data Summary
While extensive side-by-side comparative data is not always available in the literature, the following tables summarize the physical properties and relative hydrolytic stability of the protecting groups derived from 2-methoxypropene and this compound.
Table 1: Physical Properties of Protecting Group Reagents
| Property | 2-Methoxypropene | This compound |
| Molecular Formula | C₄H₈O[1] | C₅H₁₀O |
| Molar Mass ( g/mol ) | 72.11[1] | 86.13 |
| Boiling Point (°C) | 34-36[1] | 61-62 |
| Density (g/mL) | 0.753[1] | 0.771 |
Table 2: Relative Hydrolytic Stability of Protected Alcohols
A study comparing the kinetics of hydrolysis of various 5'-O-(2-alkoxypropan-2-yl)-2'-deoxythymidines provides insight into the relative acid lability of these protecting groups. The data is presented as relative rate constants for cleavage, with the methoxy derivative as the reference point.
| Alkoxy Group | Relative Rate of Hydrolysis |
| Methoxy | 1.0 |
| Ethoxy | ~0.8 (estimated) |
Note: The value for the ethoxy group is an estimation based on the trend observed for other alkoxy groups in the referenced study. The study demonstrated that more electron-donating alkoxy groups lead to faster hydrolysis. Since ethoxy is slightly more electron-donating than methoxy, a slightly faster rate of hydrolysis is anticipated. However, for practical purposes, their stability is often considered to be very similar.
Performance Comparison
Ease of Introduction: Both 2-methoxypropene and this compound are readily introduced, typically by reacting the alcohol with an excess of the enol ether in the presence of a catalytic amount of a strong acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA). Reactions are generally fast, often complete within an hour at room temperature, and proceed in high yields for primary and secondary alcohols. Tertiary alcohols may react more slowly due to steric hindrance.
Stability: The resulting acetal (B89532) protecting groups are stable to a wide array of reaction conditions, including:
-
Basic conditions: They are resistant to hydrolysis under basic and neutral conditions.
-
Organometallic reagents: They are compatible with Grignard reagents and organolithium compounds.
-
Hydride reductions: They are stable to reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).
-
Oxidations: They are generally stable to many common oxidizing agents that do not require acidic conditions, such as those based on chromium (e.g., PCC, PDC) or manganese.[2]
Ease of Removal (Deprotection): The key feature of these protecting groups is their lability under mild acidic conditions. Deprotection is typically achieved by treatment with a protic acid (e.g., acetic acid, dilute HCl) in an alcoholic solvent or water. The slightly higher electron-donating ability of the ethoxy group suggests that the 2-ethoxypropenyl ether may be marginally more acid-labile than the 2-methoxypropenyl ether, though in practice, the conditions for deprotection are very similar.
Experimental Protocols
The following are general experimental protocols for the protection of a primary alcohol (benzyl alcohol) and its subsequent deprotection.
Protection of Benzyl (B1604629) Alcohol with 2-Methoxypropene:
-
Materials: Benzyl alcohol, 2-methoxypropene, pyridinium p-toluenesulfonate (PPTS), dichloromethane (B109758) (DCM).
-
Procedure: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added 2-methoxypropene (1.5 eq). To this mixture, a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protection of Benzyl Alcohol with this compound:
-
Materials: Benzyl alcohol, this compound, camphorsulfonic acid (CSA), diethyl ether.
-
Procedure: To a solution of benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C is added this compound (1.5 eq) followed by a catalytic amount of camphorsulfonic acid (CSA) (0.05 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a few drops of triethylamine. The mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography.
Deprotection of the Protected Benzyl Alcohol:
-
Materials: Protected benzyl alcohol, acetic acid, tetrahydrofuran (B95107) (THF), water.
-
Procedure: The protected benzyl alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 2:1:1 ratio). The solution is stirred at room temperature and the reaction is monitored by TLC. Upon completion of the deprotection, the reaction mixture is diluted with ethyl acetate (B1210297) and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude benzyl alcohol can be purified by column chromatography if necessary.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the protection and deprotection of an alcohol using a generic 2-alkoxypropene.
References
A Comparative Guide to the Synthesis of 2-Ethoxypropene: Established Routes and a Look at Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-ethoxypropene, a valuable reagent and intermediate in organic synthesis. We will delve into two established methods: the direct addition of ethanol (B145695) to propyne (B1212725) and the elimination of ethanol from 2,2-diethoxypropane (B95019). This guide will objectively compare their performance based on experimental data and provide detailed methodologies to inform your process development and optimization decisions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes discussed, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Route A: Addition of Ethanol to Propyne | Route B: Elimination from 2,2-Diethoxypropane |
| Starting Materials | Ethanol, Propyne | Acetone (B3395972), Ethanol |
| Key Reagents/Catalysts | Sodium Hydroxide (B78521) (NaOH) | Triethyl orthoformate, Ammonium (B1175870) chloride (for precursor synthesis); Thermal (for elimination) |
| Overall Yield | 78%[1] | Precursor (2,2-diethoxypropane) yield: 77.5%[2] |
| Reaction Temperature | 135-150°C[1] | Precursor Synthesis: Reflux[2]; Elimination: 240.1–358.3 °C[3] |
| Reaction Time | 1.2 hours[1] | Precursor Synthesis: 3 hours[2]; Elimination: Not specified |
| Process Complexity | One-pot reaction followed by purification | Two-step process: precursor synthesis followed by elimination |
Synthetic Pathways: A Visual Representation
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route A: One-pot synthesis of this compound.
Caption: Route B: Two-step synthesis via a diethoxypropane intermediate.
Detailed Experimental Protocols
Route A: Addition of Ethanol to Propyne
This method, detailed in a recent patent, describes a high-yield, one-pot synthesis suitable for larger-scale production.[1]
Materials:
-
Ethanol (anhydrous)
-
Propyne gas
-
Sodium hydroxide (micropowder)
-
Nitrogen gas
Experimental Workflow:
Caption: Experimental workflow for Route A.
Procedure:
-
Preheating Stage: The reactor is first purged with nitrogen gas for 5 minutes to ensure an inert atmosphere. 400g of sodium hydroxide micropowder is then added. The reactor is heated to a temperature of 135-150°C.[1]
-
Reaction Stage: 400g of propyne gas and 552g of anhydrous ethanol (pre-gasified) are simultaneously introduced into the heated reactor. The reaction is allowed to proceed for 1.2 hours.[1]
-
Rectification Stage: The gaseous product mixture is collected via a condensing device. The collected liquid is then subjected to fractional distillation, with the fraction boiling at 60-64°C being collected as this compound. This procedure reportedly yields 688g of product (a 78% yield).[1]
Route B: Elimination of Ethanol from 2,2-Diethoxypropane
This two-step approach first involves the synthesis of 2,2-diethoxypropane from acetone and ethanol, followed by a thermal elimination to yield this compound.
Step 1: Synthesis of 2,2-Diethoxypropane
This improved synthesis utilizes triethyl orthoformate as a dehydrating agent.[2]
Materials:
-
Acetone
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
Ammonium chloride
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2,2-diethoxypropane.
Procedure:
-
A mixture of 26g (0.45 mol) of acetone, 75 mL of anhydrous ethanol, 74g (0.50 mol) of triethyl orthoformate, and 0.72g of ammonium chloride is prepared.[2]
-
The reaction mixture is heated under reflux for 3 hours.[2]
-
The product, 2,2-diethoxypropane, is isolated with a reported yield of 77.5%.[2] (Note: The abstract does not detail the purification process.)
Step 2: Thermal Elimination to this compound
The gas-phase thermal elimination of 2,2-diethoxypropane yields this compound as an intermediate, which can further decompose.[3]
Materials:
-
2,2-Diethoxypropane
-
Inert gas for flow system (optional)
Procedure:
-
The thermal elimination is carried out in the gas phase at a temperature range of 240.1–358.3°C.[3]
-
This reaction is described as a homogeneous, unimolecular elimination that follows first-order kinetics.[3]
-
The primary products of the initial elimination are this compound and ethanol. It is important to note that at these temperatures, this compound can further decompose.[3]
A Note on a "New" Synthetic Process
Conclusion
Both of the established routes presented offer viable methods for the synthesis of this compound. The choice between them will likely depend on the specific needs of the researcher and the available equipment.
-
Route A (Addition of Ethanol to Propyne) appears to be a highly efficient, one-pot method that is well-suited for producing larger quantities of this compound with a good yield. However, it requires the handling of propyne gas, which may necessitate specialized equipment.
-
Route B (Elimination from 2,2-Diethoxypropane) utilizes more common and less hazardous starting materials (acetone and ethanol). The two-step process offers a potentially safer alternative, though it is more time-consuming and the high temperatures required for the elimination step may not be suitable for all laboratory settings.
It is recommended that researchers carefully consider the safety implications, equipment availability, and desired scale of production when selecting a synthetic route for this compound.
References
A Spectroscopic Comparison of 2-Ethoxypropene and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of organic molecules is paramount. This guide provides an objective spectroscopic comparison of 2-ethoxypropene and its key isomers: cis-1-ethoxypropene, trans-1-ethoxypropene, and allyl ethyl ether. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these structurally similar compounds.
The isomers of this compound, while sharing the same molecular formula (C₅H₁₀O), exhibit distinct spectroscopic signatures due to differences in the placement of the double bond and the stereochemistry around it. These differences are critical for unambiguous characterization in various research and development applications.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 (δ, mult, J in Hz) | H-2 (δ, mult, J in Hz) | H-3 (δ, mult, J in Hz) | -OCH₂- (δ, mult, J in Hz) | -CH₃ (δ, mult, J in Hz) |
| This compound | 3.95 (s, 1H) | 3.75 (s, 1H) | 1.70 (s, 3H) | 3.80 (q, 7.0) | 1.30 (t, 7.0) |
| cis-1-Ethoxypropene | ~5.9 (d, ~7) | ~4.4 (dq, ~7, ~7) | ~1.5 (dd, ~7, ~2) | 3.7 (q, 7.0) | 1.2 (t, 7.0) |
| trans-1-Ethoxypropene | ~6.3 (d, ~12) | ~4.8 (dq, ~12, ~7) | ~1.6 (dd, ~7, ~2) | 3.7 (q, 7.0) | 1.2 (t, 7.0) |
| Allyl Ethyl Ether | 5.9 (ddt, 17.2, 10.4, 5.2) | 5.3 (dq, 17.2, 1.6) | 5.2 (dq, 10.4, 1.6) | 4.0 (dt, 5.2, 1.6) | 3.5 (q, 7.0) |
Note: Data for cis-1-ethoxypropene is estimated based on typical values for cis-vinylic protons and may vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 (δ) | C-2 (δ) | C-3 (δ) | -OCH₂- (δ) | -CH₃ (δ) |
| This compound | 162.5 | 82.1 | 22.4 | 63.2 | 15.1 |
| cis-1-Ethoxypropene | ~145 | ~100 | ~10 | ~64 | ~15 |
| trans-1-Ethoxypropene | ~148 | ~103 | ~12 | ~64 | ~15 |
| Allyl Ethyl Ether | 134.8 | 117.2 | - | 71.5 | 15.2 |
Note: Data for cis- and trans-1-ethoxypropene are estimated based on typical values and may vary.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=C Stretch | C-O-C Stretch | =C-H Out-of-Plane Bend |
| This compound | ~1670 | ~1100 | ~880 |
| cis-1-Ethoxypropene | ~1660 | ~1110 | ~690 |
| trans-1-Ethoxypropene | ~1670 | ~1115 | ~960 |
| Allyl Ethyl Ether | ~1647 | ~1110 | 990, 915 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 86 | 57 | 71, 43, 29 |
| cis-1-Ethoxypropene | 86 | 57 | 71, 41, 29 |
| trans-1-Ethoxypropene | 86 | 57 | 71, 41, 29 |
| Allyl Ethyl Ether | 86 | 57 | 71, 41, 29 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-20 mg of the neat liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) is recommended.
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are generally sufficient for good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Sample IR Spectra Acquisition:
-
Sample Preparation: For neat liquid samples, place a single drop of the compound directly onto the diamond crystal of the ATR accessory or between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is recorded first to subtract atmospheric and instrumental interferences.
-
Sample Scan: The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectra Acquisition:
-
Sample Introduction: The volatile liquid sample is introduced into the ion source, typically via a gas chromatography (GC) system for separation and purification, or through a direct insertion probe.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationships between this compound and its isomers.
kinetic studies comparing the reactivity of 2-Ethoxypropene with other enol ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-ethoxypropene with other enol ethers across various reaction types, supported by experimental data. Enol ethers are versatile intermediates in organic synthesis, valued for their electron-rich double bonds which makes them susceptible to electrophilic attack. Their reactivity is significantly influenced by the nature of the substituents on the double bond and the oxygen atom. This guide will delve into the kinetics of their reactions in hydrolysis, cycloaddition, and polymerization, offering a valuable resource for chemists engaged in synthetic methodology and drug discovery.
Comparative Kinetic Data
The reactivity of enol ethers is a critical factor in their application. The following tables summarize available kinetic data for this compound and other enol ethers in ozonolysis, a key atmospheric reaction, and provide a qualitative comparison for other significant reaction types based on available literature.
Table 1: Rate Coefficients for the Gas-Phase Reaction of Enol Ethers with Ozone at 298 K
| Enol Ether | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Reference |
| This compound (2-EPE) | (1.89 ± 0.23) × 10⁻¹⁷ | [1] |
| 2-Methoxypropene (B42093) (2-MPE) | (1.18 ± 0.13) × 10⁻¹⁷ | [1] |
The data indicates that this compound reacts with ozone approximately 1.6 times faster than 2-methoxypropene under atmospheric conditions. This enhanced reactivity is attributed to the greater electron-donating effect of the ethoxy group compared to the methoxy (B1213986) group, which increases the electron density of the double bond.[1]
Table 2: Qualitative Reactivity Comparison of Enol Ethers in Various Reactions
| Reaction Type | General Reactivity Trend | Influencing Factors |
| Acid-Catalyzed Hydrolysis | Reactivity increases with electron-donating substituents on the double bond and the oxygen atom. | Steric hindrance around the double bond can decrease the rate of hydrolysis. The stability of the intermediate carbocation plays a crucial role. |
| Diels-Alder Cycloaddition | Electron-rich enol ethers act as good dienophiles with electron-deficient dienes. | The energy gap between the HOMO of the enol ether and the LUMO of the diene is a key determinant of reactivity. |
| [2+2] Cycloaddition | Can occur with electron-deficient alkenes, often catalyzed by Lewis acids. | The reaction can proceed via a stepwise mechanism involving a zwitterionic intermediate. |
| Cationic Polymerization | Highly reactive, with rates influenced by the stability of the propagating carbocation. | The nature of the alkoxy group and substituents on the vinyl group affect polymerization kinetics. |
Reaction Mechanisms and Experimental Workflows
To understand the reactivity differences, it is essential to examine the underlying reaction mechanisms and the experimental setups used to study their kinetics.
Acid-Catalyzed Hydrolysis
The hydrolysis of enol ethers proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water.
Caption: Mechanism of acid-catalyzed hydrolysis of enol ethers.
Experimental Workflow for Kinetic Studies
Kinetic studies of enol ether reactions are often monitored using spectroscopic techniques like NMR or UV-Vis spectroscopy.
Caption: General experimental workflow for kinetic analysis.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible kinetic studies. Below are representative protocols for studying the kinetics of enol ether reactions.
Protocol 1: Kinetics of Acid-Catalyzed Hydrolysis of an Enol Ether Monitored by ¹H NMR Spectroscopy
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an enol ether.
Materials:
-
Enol ether (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or acetone-d₆)
-
Acid catalyst (e.g., HCl in D₂O)
-
Internal standard (e.g., 1,4-dioxane)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of the enol ether and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
Initiate the reaction by adding a known amount of the acid catalyst to the NMR tube and quickly shaking the tube to ensure mixing.
-
Immediately place the NMR tube in the pre-thermostatted NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the enol ether and the product (a ketone or aldehyde) relative to the internal standard.
-
Plot the concentration of the enol ether versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.
Protocol 2: Relative Rate Method for Gas-Phase Ozonolysis Kinetics
Objective: To determine the rate coefficient for the reaction of an enol ether with ozone relative to a reference compound with a known rate coefficient.
Materials:
-
Enol ether (e.g., this compound)
-
Reference compound (e.g., 2-methyl-2-butene)
-
Ozone source
-
Reaction chamber (e.g., a Teflon bag)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a proton transfer reaction mass spectrometer (PTR-MS) for analysis.
Procedure:
-
Introduce known concentrations of the enol ether and the reference compound into the reaction chamber filled with purified air.
-
Introduce a known concentration of ozone into the chamber to initiate the reaction.
-
Monitor the concentrations of the enol ether and the reference compound over time using GC-FID or PTR-MS.
-
According to the relative rate law, a plot of ln([Enol Ether]t/[Enol Ether]₀) versus ln([Reference]t/[Reference]₀) should yield a straight line.
-
The slope of this line is the ratio of the rate coefficients (k_enol_ether / k_reference).
-
Calculate the rate coefficient for the enol ether using the known rate coefficient of the reference compound.
Conclusion
The reactivity of this compound is representative of electron-rich enol ethers, demonstrating enhanced reactivity in reactions such as ozonolysis compared to its methoxy analog.[1] This heightened reactivity, driven by the electron-donating nature of the ethoxy group, is a key consideration in its synthetic applications. The provided kinetic data and experimental protocols offer a framework for researchers to further investigate and compare the reactivity of this compound and other enol ethers in various chemical transformations. Understanding these kinetic parameters is fundamental for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways in the development of new pharmaceuticals and functional materials.
References
Unraveling the Reactivity of 2-Ethoxypropene: A Comparative Guide to Computational Reaction Mechanisms
For Immediate Release
A comprehensive analysis of computational studies on the reaction mechanisms of 2-ethoxypropene is presented, offering researchers, scientists, and drug development professionals a comparative guide to its thermal decomposition, ozonolysis, and reaction with hydroxyl radicals. This guide summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the reaction pathways to facilitate a deeper understanding of the chemical behavior of this versatile compound.
Executive Summary
This compound is a key vinyl ether with significant applications in organic synthesis. Understanding its reaction mechanisms under various conditions is crucial for optimizing reaction outcomes and minimizing unwanted byproducts. This guide compares and contrasts the computationally elucidated mechanisms of three major reaction types: thermal decomposition, ozonolysis, and reaction with hydroxyl (OH) radicals. While computational data for the thermal decomposition is available, a complete theoretical picture for ozonolysis and reaction with OH radicals is still emerging, necessitating a comparative approach with experimental findings and studies on analogous compounds.
Comparison of Reaction Mechanisms
The reactivity of this compound is dictated by the interplay of its double bond and the ethoxy group. The following sections compare the key mechanistic features of its principal reactions based on available computational and experimental data.
Thermal Decomposition: A Concerted Retro-Ene Reaction
Computational studies on the gas-phase thermal decomposition of this compound reveal a unimolecular process that proceeds through a concerted, synchronous retro-ene reaction mechanism.[1] This pathway involves a six-membered cyclic transition state, leading to the formation of ethanol (B145695) and propyne.
Table 1: Comparison of Computational and Experimental Data for the Thermal Decomposition of this compound
| Parameter | Computational Value | Experimental Value |
| Mechanism | Concerted retro-ene | Pericyclic |
| Products | Ethanol, Propyne | Ethanol, Propyne |
| Activation Energy (Ea) | Value not available in abstract | ~43.5 kcal/mol |
| Computational Method | M06-2X/6-311+G(d,p) | - |
Note: The specific calculated activation energy from the computational study by Ruiz and Quijano (2020) was not available in the reviewed abstract and would require access to the full-text article for a direct comparison.
Methodology: Computational Details for Thermal Decomposition
The computational investigation of the thermal decomposition of this compound was carried out using Density Functional Theory (DFT).
-
Software: Gaussian 09
-
Functional: M06-2X
-
Basis Set: 6-311+G(d,p)
-
Model: Gas Phase
-
Analysis: Transition state theory was employed to calculate the rate constants. The nature of the transition state was confirmed by the presence of a single imaginary frequency.
Caption: Concerted retro-ene mechanism for the thermal decomposition of this compound.
Ozonolysis: The Criegee Pathway
The reaction of this compound with ozone in the atmosphere is a significant degradation pathway. Experimental studies show that this reaction proceeds via the Criegee mechanism, leading to the cleavage of the carbon-carbon double bond.[2]
The initial step is the [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into two sets of carbonyl and Criegee intermediate pairs. For this compound, these are formaldehyde (B43269) and the ethyl ester Criegee intermediate, or ethyl acetate (B1210297) and the formaldehyde Criegee intermediate. These intermediates can then rearrange or react further to yield the final products.
Table 2: Comparison of Experimental Data and Proposed Intermediates for the Ozonolysis of this compound
| Parameter | Experimental Data / Proposed Species |
| Mechanism | Criegee Mechanism |
| Rate Coefficient (298 K) | (1.89 ± 0.23) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹[2] |
| Major Products | Ethyl acetate, Formaldehyde, CO₂[2] |
| Key Intermediates | Primary ozonide, Criegee intermediates |
Methodology: Experimental Protocol for Ozonolysis
The kinetics and products of the ozonolysis of this compound were studied in a laboratory setting.
-
Reactor: 100 L Teflon reaction chamber.
-
Techniques: Absolute and relative rate methods using a gas chromatography-flame ionization detector (GC-FID) and Fourier-transform infrared spectroscopy (FTIR).
-
Conditions: Ambient temperature and atmospheric pressure.
Caption: Simplified Criegee mechanism for the ozonolysis of this compound.
Reaction with Hydroxyl Radicals: Awaiting a Detailed Computational Picture
The reaction with hydroxyl (OH) radicals is a primary removal mechanism for many volatile organic compounds in the troposphere. For this compound, two main reaction pathways are anticipated based on studies of similar vinyl ethers: OH addition to the double bond and hydrogen abstraction from the ethoxy group or the methyl group.
Currently, there is a lack of specific computational studies on the reaction of this compound with OH radicals. However, theoretical investigations on analogous molecules, such as methyl vinyl ether, can provide valuable insights. These studies typically employ high-level ab initio methods to determine the activation energies and branching ratios for the different pathways.
Table 3: Anticipated Pathways and Methodologies for the Reaction of this compound with OH Radicals (Based on Analogy)
| Aspect | Anticipated Details |
| Primary Pathways | 1. OH addition to the C=C double bond2. H-atom abstraction from the -OCH₂- group3. H-atom abstraction from the terminal -CH₃ group |
| Expected Dominant Pathway | OH addition to the unsubstituted carbon of the double bond |
| Common Computational Methods | DFT (e.g., M06-2X), CCSD(T) |
Methodology: Typical Computational Approach for OH Radical Reactions
Computational studies on the reactions of alkenes and ethers with OH radicals generally involve the following steps:
-
Geometry Optimization: Locating the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface using a suitable DFT functional (e.g., M06-2X) and basis set.
-
Frequency Calculations: Characterizing the stationary points as minima or transition states and obtaining zero-point vibrational energies.
-
High-Level Energy Corrections: Performing single-point energy calculations using a more accurate method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to refine the energy barriers and reaction enthalpies.
-
Rate Constant Calculations: Using transition state theory to calculate temperature- and pressure-dependent rate constants.
Caption: Potential reaction pathways for this compound with the hydroxyl radical.
Conclusion
This comparative guide highlights the current understanding of the reaction mechanisms of this compound from a computational perspective. While the thermal decomposition pathway is well-characterized theoretically, further computational studies are needed to provide a detailed quantitative picture of the ozonolysis and reaction with hydroxyl radicals. Such studies would be invaluable for atmospheric modeling and for optimizing the synthetic applications of this important vinyl ether. The methodologies and analogous systems presented here provide a solid foundation for future research in this area.
References
A Researcher's Guide to the Stability of Common Protecting Groups Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be labile enough for selective removal without compromising the integrity of the target molecule. This guide provides a comprehensive comparison of the stability of commonly employed protecting groups for hydroxyl, amino, and carboxyl functionalities under both acidic and basic conditions. The information presented herein, supported by experimental data, is intended to aid researchers in devising effective and efficient synthetic strategies.
Data Presentation: Stability of Protecting Groups
The stability of a protecting group is not an absolute property but is highly dependent on the specific reaction conditions, including temperature, solvent, and the concentration of the acid or base. The following tables provide a comparative overview of the stability of common protecting groups. Where available, quantitative data such as relative cleavage rates or half-lives are provided to facilitate a more precise comparison.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Structure | Acid Stability | Basic Stability | Cleavage Conditions |
| Silyl Ethers | |||||
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Very Labile | Labile | Very mild acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS), K₂CO₃ in MeOH |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Labile | Moderately Stable | Mild acid (e.g., acetic acid), fluoride (B91410) sources (e.g., TBAF) |
| tert-Butyldimethylsilyl | TBDMS, TBS | -Si(CH₃)₂(C(CH₃)₃) | Moderately Stable | Stable | Stronger acid (e.g., TFA, HCl), fluoride sources (e.g., TBAF) |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Stable | Very Stable | Strong acid, fluoride sources (e.g., TBAF, often requires heat) |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | Very Stable | Stable | Strong acid, fluoride sources (e.g., TBAF) |
| Alkyl Ethers | |||||
| Methyl | Me | -CH₃ | Very Stable | Very Stable | Harsh conditions (e.g., BBr₃, TMSI) |
| Benzyl | Bn | -CH₂Ph | Stable | Stable | Hydrogenolysis (H₂, Pd/C), strong acid |
| p-Methoxybenzyl | PMB | -CH₂-C₆H₄-OCH₃ | Labile | Stable | Oxidative cleavage (e.g., DDQ, CAN), strong acid |
| Trityl | Tr | -C(Ph)₃ | Very Labile | Stable | Mild acid (e.g., dilute TFA, formic acid) |
| Acetals | |||||
| Methoxymethyl | MOM | -CH₂OCH₃ | Labile | Stable | Acidic hydrolysis |
| Tetrahydropyranyl | THP | -OTHP | Labile | Stable | Acidic hydrolysis |
Quantitative Comparison of Silyl Ether Stability to Acid Hydrolysis (Relative Rates): [1]
| TMS | TES | TBDMS | TIPS | TBDPS |
| 1 | 64 | 20,000 | 700,000 | 5,000,000 |
Table 2: Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Acid Stability | Basic Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Labile | Stable | Strong acid (e.g., TFA, HCl)[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(O)OCH₂-Fmoc | Stable | Labile | Base (e.g., piperidine, DBU)[2] |
| Benzyloxycarbonyl | Cbz, Z | -C(O)OCH₂Ph | Stable | Stable | Hydrogenolysis (H₂, Pd/C), strong acid[2] |
| Benzyl | Bn | -CH₂Ph | Stable | Stable | Hydrogenolysis (H₂, Pd/C) |
| Trityl | Tr | -C(Ph)₃ | Very Labile | Stable | Mild acid |
Table 3: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Abbreviation | Structure | Acid Stability | Basic Stability | Cleavage Conditions |
| Methyl Ester | -OMe | -C(O)OCH₃ | Stable | Labile | Saponification (e.g., NaOH, LiOH)[3] |
| tert-Butyl Ester | -OtBu | -C(O)OC(CH₃)₃ | Labile | Stable | Acid (e.g., TFA, HCl)[3] |
| Benzyl Ester | -OBn | -C(O)OCH₂Ph | Stable | Stable | Hydrogenolysis (H₂, Pd/C)[3] |
| Silyl Ester | e.g., -OSi(CH₃)₃ | -C(O)OSiR₃ | Very Labile | Labile | Mild aqueous acid or base, fluoride sources[3] |
Experimental Protocols
To quantitatively assess the stability of a protecting group, a kinetic study of its cleavage under specific acidic or basic conditions is typically performed. The rate of deprotection can be monitored by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Protocol for Determining Protecting Group Stability by HPLC
This protocol outlines a general procedure for determining the cleavage rate of a protecting group under acidic or basic conditions using HPLC analysis.
1. Materials and Reagents:
-
Substrate with the protecting group of interest.
-
Internal standard (a stable compound that does not react under the cleavage conditions and is chromatographically resolved from the starting material and product).
-
Deprotection reagent (e.g., a solution of HCl in a suitable solvent for acidic conditions, or a solution of NaOH in a suitable solvent for basic conditions).
-
Quenching solution (a solution to neutralize the deprotection reagent and stop the reaction, e.g., a solution of NaHCO₃ for acid cleavage or a solution of acetic acid for base cleavage).
-
HPLC-grade solvents for sample preparation and mobile phase.
-
HPLC system with a suitable column and detector (e.g., UV-Vis).
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the protected substrate at a known concentration in a suitable solvent.
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature, combine the protected substrate stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a predetermined volume of the deprotection reagent. Start a timer immediately.
-
-
Time-Point Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
The HPLC method should be optimized to achieve baseline separation of the starting material, the deprotected product, and the internal standard.
-
-
Data Analysis:
-
For each time point, determine the peak areas of the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point by normalizing its peak area to the peak area of the internal standard.
-
Plot the concentration of the starting material versus time.
-
Determine the rate constant (k) and the half-life (t₁/₂) of the deprotection reaction from the kinetic plot.
-
Mandatory Visualization
Orthogonal Protecting Group Strategy in Peptide Synthesis
The concept of orthogonal protection is fundamental in the synthesis of complex molecules like peptides, where multiple functional groups require protection.[4] An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact. A classic example is the use of Boc (acid-labile) and Cbz (hydrogenolysis-labile) protecting groups in peptide synthesis.
Caption: Orthogonal deprotection of an amino acid.
Experimental Workflow for Stability Determination
The following diagram illustrates the general workflow for determining the stability of a protecting group using a kinetic study monitored by HPLC.
Caption: Workflow for kinetic analysis of deprotection.
References
A Comparative Guide to the Applications of 2-Ethoxypropene in Organic Chemistry
In the landscape of modern organic synthesis, the selection of appropriate reagents is paramount for the efficient and selective construction of complex molecules. 2-Ethoxypropene, a versatile enol ether, has emerged as a valuable tool for chemists, primarily serving as a protecting group for alcohols and as a reactive component in cycloaddition reactions. This guide provides a comprehensive comparison of this compound with common alternative reagents in these key applications, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
This compound as a Protecting Group for Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step synthesis to prevent unwanted side reactions. This compound reacts with alcohols in the presence of an acid catalyst to form a 1-ethoxyethyl (EE) ether, an acetal (B89532) that is stable to a variety of reaction conditions yet can be readily cleaved under mild acidic conditions.
Comparison with Other Alcohol Protecting Groups
The efficacy of this compound as a protecting agent is best understood when compared with other commonly employed protecting groups, such as methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and benzyl (B1604629) (Bn) ethers. Each of these alternatives offers a unique profile of stability and deprotection conditions, allowing for orthogonal strategies in complex syntheses.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| 1-Ethoxyethyl (EE) | This compound, cat. acid (e.g., PPTS, CSA) | CH₂Cl₂, rt | Mild acid (e.g., aq. AcOH, PPTS in EtOH) | Stable to bases, organometallics, and some reducing agents. Labile to acid. |
| Methoxymethyl (MOM) | MOM-Cl, base (e.g., DIPEA) | CH₂Cl₂, rt | Acidic (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.[1] |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, base (e.g., Imidazole) | DMF, rt | Fluoride (B91410) source (e.g., TBAF) or acid | Stable to a wide range of non-acidic conditions. Cleaved by fluoride ions or acid.[2] |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH) | THF or DMF, rt | Catalytic hydrogenolysis (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[3] |
Key Advantages of this compound:
-
Mild Protection/Deprotection: The formation and cleavage of the EE ether occur under very mild acidic conditions, making it suitable for sensitive substrates.
-
Cost-Effectiveness: this compound is a relatively inexpensive and readily available reagent.
Limitations:
-
Acid Lability: The sensitivity to acid limits its use in synthetic routes that require strongly acidic steps.
-
Introduction of a Stereocenter: The reaction of this compound with a chiral alcohol can lead to the formation of diastereomers, which may complicate purification and characterization.
Experimental Protocol: Protection of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in dry dichloromethane (0.2 M) under an inert atmosphere, add a catalytic amount of pyridinium p-toluenesulfonate (0.05 eq).
-
To this mixture, add this compound (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography on silica (B1680970) gel if necessary.
References
experimental verification of the predicted spectroscopic data for 2-Ethoxypropene
A Comparative Guide to Predicted and Experimental Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals
In the meticulous world of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a detailed fingerprint of a compound's structure. This guide presents a comprehensive comparison of predicted and experimentally verified spectroscopic data for 2-Ethoxypropene (CAS No. 926-66-9), a valuable enol ether in organic synthesis. By juxtaposing theoretical predictions with empirical evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers with a robust dataset for the confident identification of this compound.
At a Glance: Spectroscopic Data Summary
The following tables provide a concise summary of the predicted and experimental spectroscopic data for this compound.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Predicted Multiplicity | Experimental Multiplicity |
| =CH₂ (vinylic) | 3.9 - 4.2 | ~3.98 | Singlet | Singlet |
| -O-CH₂- (ethoxy) | 3.7 - 3.9 | ~3.85 | Quartet | Quartet |
| -CH₃ (vinylic) | 1.8 - 2.0 | ~1.95 | Singlet | Singlet |
| -CH₃ (ethoxy) | 1.2 - 1.4 | ~1.30 | Triplet | Triplet |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| =C< (vinylic, quaternary) | 155 - 160 | ~157.8 |
| =CH₂ (vinylic) | 80 - 85 | ~83.5 |
| -O-CH₂- (ethoxy) | 60 - 65 | ~63.2 |
| -CH₃ (vinylic) | 20 - 25 | ~21.0 |
| -CH₃ (ethoxy) | 14 - 16 | ~15.1 |
Table 3: Key IR Absorption Bands (Predicted vs. Experimental)
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | 1640 - 1680 | ~1650 | Medium |
| C-O-C Stretch (ether) | 1050 - 1150 | ~1100 | Strong |
| =C-H Stretch (vinylic) | 3000 - 3100 | ~3050 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | ~2980, 2930, 2870 | Strong |
Table 4: Mass Spectrometry Fragmentation (Predicted vs. Experimental)
| m/z | Predicted Fragment Ion | Experimental Fragment Ion | Relative Abundance |
| 86 | [M]⁺ (Molecular Ion) | 86 | Moderate |
| 71 | [M - CH₃]⁺ | 71 | Strong |
| 58 | [M - C₂H₄]⁺ | 58 | Moderate |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | 43 | High |
| 29 | [C₂H₅]⁺ | 29 | Moderate |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Detailed Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of neat this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Safety Operating Guide
Proper Disposal of 2-Ethoxypropene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-ethoxypropene (CAS No. 926-66-9), a flammable and potentially hazardous chemical. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Immediate Safety Concerns
This compound is a highly flammable liquid and vapor.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] A significant and potentially underestimated hazard associated with this compound, as with other ethers, is the formation of explosive peroxides upon exposure to air and light.[5][6][7] These peroxides can detonate when subjected to heat, shock, or friction, and the risk increases as the ether evaporates and the peroxides become concentrated.[5][7]
Quantitative Data Summary
The following tables summarize the key hazard and physical property data for this compound.
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquid | H225: Highly flammable liquid and vapor[1][2] | P210, P233, P240, P241, P242, P243, P280, P403+P235[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3][4] | P312[3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] | P280[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][4] | P280[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3][4] | P261, P403+P233[3][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10O[2][8] |
| Molecular Weight | 86.13 g/mol [2][8] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Purity | >98.0% (GC)[1] |
Experimental Protocol: Peroxide Detection in this compound
As ethers like this compound can form explosive peroxides over time, it is mandatory to test for the presence of peroxides before disposal, especially if the container has been open for three months or longer.[5][9] If at any point crystals are visible in the liquid or around the cap, do not handle the container.[6][7] This indicates a high concentration of potentially explosive peroxides. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Method 1: Peroxide Test Strips
This is the most common and recommended method for routine checks.
-
Preparation : Use commercially available peroxide test strips (e.g., Quantofix®).[3][9]
-
Procedure :
-
Dip the test strip into the this compound sample for 1 second.[9]
-
Allow the solvent to evaporate from the strip.
-
After the solvent evaporates, add one drop of deionized water to the test pad.[9]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[9]
-
-
Interpretation :
Method 2: Potassium Iodide (KI) Test
This method provides a qualitative indication of peroxides.
-
Preparation : Prepare a fresh 10% (w/v) potassium iodide solution.
-
Procedure :
-
Interpretation :
Proper Disposal Workflow
The primary and mandated disposal route for this compound is through a licensed hazardous waste management company for incineration.[3][4] Do not pour this compound down the drain or attempt to evaporate it as a means of disposal. [3][4] On-site chemical neutralization of hazardous waste without a permit is illegal and dangerous.[10]
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Detailed Procedural Steps:
-
Visual Inspection : Before handling, carefully inspect the container for any signs of peroxide formation, such as crystal growth, a viscous liquid, or a surface crust.[6][7] If any of these are present, do not move the container and contact your EHS office immediately.[6]
-
Peroxide Testing : For containers that have been opened for more than three months or are approaching their expiration date, perform a peroxide test as detailed in the protocol above.[5][9] Record the test date and result on the container label.
-
Container Preparation :
-
Collect waste this compound in its original container or a designated, compatible hazardous waste container.[11] The container must be in good condition, leak-proof, and have a tightly sealing cap.
-
Do not mix this compound with other waste streams, especially incompatible materials like oxidizers.[4]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," and a list of its hazards (Flammable, Irritant).
-
Indicate the accumulation start date on the label.
-
-
Storage :
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area, within secondary containment.
-
Ensure the storage location is cool, well-ventilated, and away from sources of ignition and incompatible materials.[1]
-
-
Disposal :
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. chemos.de [chemos.de]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. westernsydney.edu.au [westernsydney.edu.au]
- 8. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Ethoxypropene
Essential Safety and Handling Guide for 2-Ethoxypropene
This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these protocols is critical for mitigating risks and ensuring a safe working environment for researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-ethoxyprop-1-ene, Ethyl isopropenyl ether
-
CAS Number: 926-66-9
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[1][2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][3] |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are mandatory to prevent exposure to this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a chemically resistant lab coat or apron. Chemical-resistant gloves. | Clothing should be worn to prevent skin contact. Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.[3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Must be a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Handling and Storage Procedures
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is highly flammable.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[3]
Storage Plan:
Emergency Procedures and Disposal
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
Spill and Leak Procedures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleaning: Absorb with an inert material (e.g., sand, universal binder) and place in a suitable, closed container for disposal.[3]
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations. This should typically be done through an approved waste disposal plant.[2][3]
-
Contaminated packaging should be handled in the same way as the substance itself.[3]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
